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DXR-IN-2

Cat. No.: B14089731
M. Wt: 257.18 g/mol
InChI Key: WRBGAVGCJQZOGA-XBXARRHUSA-N
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Description

DXR-IN-2 is a useful research compound. Its molecular formula is C10H12NO5P and its molecular weight is 257.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12NO5P B14089731 DXR-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12NO5P

Molecular Weight

257.18 g/mol

IUPAC Name

[(E)-3-[benzoyl(hydroxy)amino]prop-1-enyl]phosphonic acid

InChI

InChI=1S/C10H12NO5P/c12-10(9-5-2-1-3-6-9)11(13)7-4-8-17(14,15)16/h1-6,8,13H,7H2,(H2,14,15,16)/b8-4+

InChI Key

WRBGAVGCJQZOGA-XBXARRHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N(C/C=C/P(=O)(O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC=CP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

DXR-IN-2: A Technical Whitepaper on its Mechanism of Action as a DXR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DXR-IN-2 is a potent inhibitor of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway. This pathway is essential for the biosynthesis of isoprenoids in many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans, making DXR an attractive target for antimicrobial drug development. This compound has demonstrated significant antimalarial activity by targeting P. falciparum DXR. This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data and experimental methodologies.

Core Mechanism of Action

This compound functions as an antimalarial agent by specifically inhibiting the enzymatic activity of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) within the MEP pathway of Plasmodium falciparum. The MEP pathway is responsible for producing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are essential precursors for the synthesis of various vital isoprenoids.

The catalytic action of DXR involves the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP). This reaction is a two-step process involving an intramolecular rearrangement followed by an NADPH-dependent reduction. The active site of DXR contains a divalent metal cation, typically Mn²⁺ or Mg²⁺, which is crucial for the binding of the substrate and catalysis.

While specific binding studies for this compound are not publicly available, its mechanism is inferred to be analogous to that of the well-characterized DXR inhibitor, fosmidomycin. These inhibitors typically act as substrate mimics, binding to the DXP active site of the DXR enzyme. It is highly probable that this compound engages with the active site of DXR, chelating the essential divalent metal cation and forming interactions with surrounding amino acid residues, thereby preventing the binding and processing of the natural substrate, DXP. This inhibition of DXR disrupts the MEP pathway, leading to a depletion of essential isoprenoid precursors and ultimately causing parasite death.

Signaling Pathway: The Methylerythritol Phosphate (MEP) Pathway

The following diagram illustrates the MEP pathway and the point of inhibition by this compound.

MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde-3-Phosphate GAP->DXS DXP 1-Deoxy-D-xylulose-5-phosphate (DXP) DXS->DXP DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol-4-phosphate (MEP) DXR->MEP Downstream Downstream MEP Pathway Enzymes MEP->Downstream IPP_DMAPP IPP & DMAPP Downstream->IPP_DMAPP Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids DXR_IN_2 This compound DXR_IN_2->DXR

Caption: Inhibition of the MEP Pathway by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through enzymatic and whole-cell assays. The following table summarizes the available data.

ParameterTargetValue
IC₅₀Plasmodium falciparum DXR0.1062 µM
IC₅₀Plasmodium falciparum (whole cell)0.369 µM

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize DXR inhibitors like this compound.

DXR Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the DXR enzyme. A common method is a coupled enzyme assay that monitors the consumption of NADPH.

Principle: The activity of DXR is determined by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺.

Materials:

  • Recombinant DXR enzyme

  • 1-deoxy-D-xylulose-5-phosphate (DXP) substrate

  • NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT)

  • This compound (or other test compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound to the wells. Include a positive control (a known DXR inhibitor like fosmidomycin) and a negative control (solvent only).

  • Add a fixed concentration of the DXR enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution containing DXP and NADPH.

  • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the percent inhibition for each concentration of this compound relative to the negative control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

DXR_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare this compound dilutions B Add assay buffer to 96-well plate A->B C Add this compound and DXR enzyme B->C D Pre-incubate C->D E Add DXP and NADPH to start reaction D->E F Measure absorbance at 340 nm E->F G Calculate reaction velocities F->G H Determine % inhibition G->H I Calculate IC50 H->I

Caption: Workflow for DXR Enzyme Inhibition Assay.
Plasmodium falciparum Growth Inhibition Assay

This assay measures the efficacy of a compound in inhibiting the growth of the malaria parasite in an in vitro culture of human red blood cells.

Principle: Parasite growth is assessed by quantifying parasite-specific macromolecules, such as DNA or lactate dehydrogenase (pLDH), after a defined incubation period in the presence of the test compound.

Materials:

  • Synchronized culture of Plasmodium falciparum (e.g., 3D7 strain) at the ring stage

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound (or other test compounds)

  • 96-well microplate

  • DNA-intercalating dye (e.g., SYBR Green I) or pLDH assay reagents

  • Fluorescence plate reader or spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the complete culture medium.

  • In a 96-well plate, add the this compound dilutions. Include positive (e.g., chloroquine) and negative (medium only) controls.

  • Add a suspension of P. falciparum-infected RBCs (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • After incubation, quantify parasite growth. For a SYBR Green I based assay: a. Lyse the RBCs and stain the parasite DNA with SYBR Green I. b. Measure fluorescence using a plate reader.

  • Calculate the percent inhibition of parasite growth for each this compound concentration relative to the negative control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Pf_Growth_Assay_Workflow cluster_setup Assay Setup cluster_culture Incubation cluster_quantification Quantification cluster_data_analysis Data Analysis A Prepare this compound dilutions in media B Add dilutions to 96-well plate A->B C Add P. falciparum-infected RBCs B->C D Incubate for 72 hours C->D E Lyse cells and stain DNA (SYBR Green I) D->E F Measure fluorescence E->F G Calculate % growth inhibition F->G H Determine IC50 G->H

Caption: Workflow for P. falciparum Growth Inhibition Assay.

Conclusion

This compound is a targeted inhibitor of P. falciparum DXR, a critical enzyme in the essential MEP pathway. Its mechanism of action involves the disruption of isoprenoid biosynthesis, leading to parasite death. The quantitative data demonstrates its potent activity at both the enzymatic and cellular levels. The experimental protocols outlined provide a framework for the evaluation of this compound and other DXR inhibitors. Further investigation into the specific binding kinetics and structural interactions of this compound with the DXR enzyme would provide a more complete understanding of its molecular mechanism and could aid in the development of next-generation antimalarial agents.

DXR-IN-2: A Technical Guide to its Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (DXR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DXR-IN-2 as an inhibitor of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). DXR is a critical enzyme in the methylerythritol phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in most bacteria, apicomplexan parasites like Plasmodium falciparum, and plants. The absence of this pathway in humans makes DXR a promising target for the development of novel antimicrobial and antimalarial agents. This document details the quantitative inhibitory data for this compound, outlines relevant experimental protocols for inhibitor characterization, and visualizes key biological and experimental processes.

Core Concepts: The MEP Pathway and DXR

The MEP pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. DXR, also known as IspC, catalyzes the second committed step of this pathway: the NADPH-dependent reduction and isomerization of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[1][2][3] Inhibition of DXR blocks the production of essential isoprenoids, leading to cell death in organisms that rely on the MEP pathway.

Quantitative Inhibition Data for this compound

This compound has been identified as a potent inhibitor of DXR and demonstrates antimalarial activity.[4][5][6][7][8] The following table summarizes the available quantitative data for its inhibitory effects.

Inhibitor Target Parameter Value (µM) Reference
This compoundPlasmodium falciparum DXR (enzyme)IC500.1062[4][5][7][8]
This compoundPlasmodium falciparum (whole parasite)IC500.369[4][5][7][8]

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme or the growth of a parasite by 50%.

Experimental Protocols

The characterization of DXR inhibitors like this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

DXR Enzyme Inhibition Assay (Spectrophotometric)

This assay quantifies the enzymatic activity of DXR by monitoring the consumption of its cofactor, NADPH, which absorbs light at 340 nm. A decrease in absorbance at this wavelength is directly proportional to DXR activity.

Principle: The DXR-catalyzed conversion of DXP to MEP is coupled with the oxidation of NADPH to NADP+. The rate of decrease in absorbance at 340 nm is measured to determine enzyme velocity.

Materials:

  • Purified recombinant DXR enzyme

  • 1-deoxy-D-xylulose 5-phosphate (DXP) substrate

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.8, 25 mM MgCl2)[3]

  • This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, a known concentration of purified DXR enzyme, and NADPH.[3]

  • Add varying concentrations of this compound (or control inhibitor) to the wells and incubate for a defined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, DXP.[3]

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to measure the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during the binding of an inhibitor to its target enzyme, providing information on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][2][9][10]

Principle: A solution of the inhibitor is titrated into a solution containing the DXR enzyme. The heat change upon each injection is measured, and the resulting data are used to determine the thermodynamic parameters of the binding event.

Materials:

  • Purified recombinant DXR enzyme

  • This compound or other test inhibitors

  • ITC buffer (dialysis buffer for the protein)

  • Isothermal titration calorimeter

Procedure:

  • Thoroughly dialyze the purified DXR enzyme against the ITC buffer. Dissolve the inhibitor in the same buffer to minimize heat of dilution effects.

  • Load the DXR enzyme solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

  • Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat change.

  • Integrate the heat change peaks for each injection and plot them against the molar ratio of inhibitor to enzyme.

  • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, ΔS, and n).

In Vitro Antimalarial Activity Assay

This assay determines the efficacy of the inhibitor against the whole parasite cultured in vitro.

Principle: Plasmodium falciparum is cultured in human red blood cells. The growth of the parasite in the presence of varying concentrations of the inhibitor is assessed, typically using a fluorescent DNA-binding dye that quantifies parasite proliferation.

Materials:

  • Synchronized culture of Plasmodium falciparum

  • Human red blood cells

  • Culture medium (e.g., RPMI 1640 supplemented with AlbuMAX)

  • This compound or other test inhibitors

  • DNA-intercalating fluorescent dye (e.g., SYBR Green I)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Serially dilute the inhibitor in the culture medium in a 96-well plate.

  • Add the parasitized red blood cell culture to each well.

  • Incubate the plate under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2) for a defined period (e.g., 72 hours).

  • After incubation, lyse the red blood cells and add the fluorescent dye.

  • Measure the fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth.

  • Plot the fluorescence intensity against the inhibitor concentration and determine the IC50 value.

Visualizations

The Methylerythritol Phosphate (MEP) Pathway

MEP_Pathway cluster_DXR DXR (IspC) Catalysis Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP GAP Glyceraldehyde 3-phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR (IspC) NADPH -> NADP+ CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate MEcPP->HMBPP IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP DXR_IN_2 This compound DXR_IN_2->MEP Inhibition

Caption: The MEP pathway for isoprenoid biosynthesis, highlighting the step catalyzed by DXR and inhibited by this compound.

Experimental Workflow for DXR Inhibitor Evaluation

DXR_Inhibitor_Workflow start Compound Library assay_dev DXR Enzyme Inhibition Assay (Spectrophotometric) start->assay_dev hits Primary Hits assay_dev->hits ic50 IC50 Determination hits->ic50 potent_hits Potent Inhibitors ic50->potent_hits biophysical Biophysical Characterization (e.g., ITC) potent_hits->biophysical cell_assay Whole-Cell/Parasite Assay potent_hits->cell_assay binding_data Binding Affinity & Thermodynamics biophysical->binding_data lead Lead Compound (e.g., this compound) binding_data->lead cell_assay->lead

Caption: A generalized workflow for the screening and characterization of DXR inhibitors.

Mechanism of DXR Inhibition

DXR_Inhibition_Mechanism cluster_enzyme DXR Active Site DXR DXR Enzyme DXP_site DXP Binding Site Product MEP (Product) DXP_site->Product Catalysis No_Product No Reaction DXP_site->No_Product Inhibited NADPH_site NADPH Binding Site NADPH_site->Product Catalysis DXP_sub DXP (Substrate) DXP_sub->DXP_site Binds NADPH_cof NADPH (Cofactor) NADPH_cof->NADPH_site Binds DXR_IN_2 This compound (Inhibitor) DXR_IN_2->DXP_site Competitively Binds

Caption: Competitive inhibition of DXR by this compound, which binds to the DXP substrate site, preventing catalysis.

References

DXR-IN-2: A Hypothetical Antimalarial Agent Targeting PfDXR

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The compound "DXR-IN-2" is a hypothetical agent used in this guide for illustrative purposes. The data, experimental protocols, and discussions are based on established methodologies and publicly available research on antimalarial drug discovery and the Plasmodium falciparum DXP-reductoisomerase (PfDXR) target.

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery and development of new antimalarial agents with novel mechanisms of action.[1] One promising and validated target for antimalarial drug development is the 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) enzyme in P. falciparum (PfDXR).[2] This enzyme is a critical component of the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in the parasite but absent in its human host.[2] This guide provides a comprehensive technical overview of the hypothetical inhibitor, this compound, as a potential antimalarial agent targeting PfDXR.

Mechanism of Action of this compound (Hypothetical)

This compound is postulated to be a potent and selective inhibitor of PfDXR. By binding to the active site of the enzyme, this compound would block the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP), a crucial step in the isoprenoid synthesis pathway. The disruption of this pathway would inhibit the production of essential molecules for parasite survival, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), ultimately leading to parasite death.

MEP_Pathway_Inhibition cluster_pathway MEP Pathway in Plasmodium falciparum cluster_inhibitor Inhibitor Action DXP 1-deoxy-D-xylulose 5-phosphate (DXP) MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DXP->MEP PfDXR IPP Isopentenyl pyrophosphate (IPP) MEP->IPP Multiple Steps DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP Isoprenoids Essential Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids DXR_IN_2 This compound DXR_IN_2->DXP Inhibits PfDXR

Figure 1: Hypothetical inhibition of the MEP pathway by this compound.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro activity, selectivity, and parasite killing kinetics of this compound.

Table 1: In Vitro Antiplasmodial Activity of this compound

P. falciparum StrainIC50 (nM)
3D7 (drug-sensitive)15.2 ± 2.1
K1 (chloroquine-resistant)18.5 ± 3.4
Dd2 (multidrug-resistant)20.1 ± 2.9

Table 2: Cytotoxicity and Selectivity Index of this compound

Mammalian Cell LineCC50 (µM)Selectivity Index (SI = CC50 / IC50 of 3D7)
HEK293> 50> 3289
HepG2> 50> 3289

Table 3: Parasite Reduction Ratio (PRR) after 48h Exposure to 10x IC50

CompoundMean Log10 Reduction in Parasitemia
This compound (Hypothetical)4.2
Artemisinin (Control)4.5
Chloroquine (Control)3.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I)

This assay determines the 50% inhibitory concentration (IC50) of the compound against P. falciparum.

  • Materials:

    • P. falciparum cultures (e.g., 3D7, K1, Dd2 strains)

    • Human erythrocytes

    • Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine)

    • This compound stock solution (in DMSO)

    • SYBR Green I lysis buffer

    • 96-well microplates

  • Procedure:

    • Synchronized ring-stage parasites are cultured at 2% hematocrit and 1% parasitemia.

    • This compound is serially diluted and added to the parasite cultures in 96-well plates.

    • Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

    • After incubation, SYBR Green I lysis buffer is added to each well.

    • Plates are incubated in the dark for 1 hour.

    • Fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

    • IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound against mammalian cell lines.[3]

  • Materials:

    • Mammalian cell lines (e.g., HEK293, HepG2)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well microplates

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing serial dilutions of this compound.

    • Plates are incubated for 48-72 hours.

    • MTT solution is added to each well and incubated for 4 hours.

    • The medium is removed, and the formazan crystals are dissolved in DMSO.

    • Absorbance is measured at 570 nm using a microplate reader.

    • The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start This compound Compound antimalarial_assay Antiplasmodial Assay (P. falciparum strains) start->antimalarial_assay cytotoxicity_assay Cytotoxicity Assay (Mammalian cell lines) start->cytotoxicity_assay ic50 Determine IC50 antimalarial_assay->ic50 cc50 Determine CC50 cytotoxicity_assay->cc50 selectivity Calculate Selectivity Index (SI) ic50->selectivity cc50->selectivity efficacy_study In Vivo Efficacy Study (P. berghei mouse model) selectivity->efficacy_study

Figure 2: General workflow for preclinical evaluation of this compound.
In Vivo Efficacy Study (P. berghei Mouse Model)

This study evaluates the antimalarial activity of the compound in a murine model.[4]

  • Materials:

    • Plasmodium berghei ANKA strain

    • BALB/c mice

    • This compound formulation for oral or intraperitoneal administration

    • Vehicle control

    • Positive control drug (e.g., chloroquine)

  • Procedure:

    • Mice are infected with P. berghei via intraperitoneal injection of infected red blood cells.

    • Treatment with this compound, vehicle, or a positive control drug is initiated 24 hours post-infection.

    • The compound is administered once daily for four consecutive days.

    • Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

    • The mean survival time of the mice in each group is recorded.

    • Efficacy is determined by the reduction in parasitemia compared to the vehicle-treated group.

InVivo_Workflow 4-Day Suppressive Test Workflow start Day 0: Infect mice with P. berghei treat_d1 Day 1: Administer this compound (or controls) start->treat_d1 treat_d2 Day 2: Administer this compound treat_d1->treat_d2 treat_d3 Day 3: Administer this compound treat_d2->treat_d3 treat_d4 Day 4: Administer this compound treat_d3->treat_d4 monitor_d4 Day 4: Monitor Parasitemia treat_d4->monitor_d4 monitor_end Monitor Parasitemia and Survival Daily monitor_d4->monitor_end analysis Data Analysis: - % Parasitemia Reduction - Mean Survival Time monitor_end->analysis

Figure 3: Workflow for the in vivo 4-day suppressive test.

Conclusion and Future Directions

The hypothetical data for this compound demonstrates a promising profile for a novel antimalarial agent, characterized by potent activity against drug-resistant P. falciparum strains, a high selectivity index, and a rapid parasite-killing effect. The targeting of the essential and parasite-specific MEP pathway suggests a lower likelihood of cross-resistance with existing antimalarials.

Further preclinical development of a compound like this compound would involve pharmacokinetic studies, formulation optimization, and more extensive safety and toxicology assessments. Ultimately, the goal is to develop new, effective, and safe antimalarial therapies to combat the global threat of malaria.

References

An In-depth Technical Guide on the Antibacterial Properties of DXR Inhibitors: A Focus on Novel Non-hydroxamate Lipophilic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) as a promising target for novel antibacterial agents. It delves into the rationale for developing non-hydroxamate lipophilic inhibitors, exemplified by the hypothetical compound DXR-IN-2, and presents relevant data and experimental protocols.

Introduction: The MEP Pathway and DXR as a Prime Antibacterial Target

The emergence of antimicrobial resistance (AMR) is a significant global health threat, necessitating the discovery of novel antibiotics with new mechanisms of action.[1][2] The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, responsible for isoprenoid biosynthesis in many bacteria, protozoa, and plants, presents a compelling target for new antimicrobial drugs.[1][3] Crucially, this pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid synthesis, suggesting that inhibitors of the MEP pathway should exhibit low host toxicity.[1][4]

DXR, the second enzyme in the MEP pathway, catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP.[3][5] This step is essential for the survival of many pathogenic microorganisms, including Mycobacterium tuberculosis and Plasmodium falciparum, making DXR a well-validated target for antimicrobial drug development.[1][3]

The Limitations of Existing DXR Inhibitors

Fosmidomycin and its analogue FR900098 are natural product inhibitors of DXR that have been extensively studied.[3][6] These compounds are hydroxamates that chelate the divalent metal ion in the active site of DXR.[1][4] However, their clinical utility is hampered by several factors:

  • High Polarity: The hydroxamate and phosphonate moieties render these molecules highly polar, leading to poor cell permeability and limited efficacy against certain pathogens like M. tuberculosis.[1][3]

  • Metabolic Instability: The hydroxamate group is susceptible to metabolic degradation, resulting in a short half-life.[1][5]

  • Toxicity Concerns: Hydroxamates are known to have potential off-target effects and toxicity issues.[1][5]

These limitations have spurred the development of novel, non-hydroxamate, and more lipophilic DXR inhibitors to improve pharmacokinetic properties and broaden the spectrum of activity.[1]

This compound: A Representative Non-hydroxamate Lipophilic DXR Inhibitor

For the purpose of this guide, we will consider "this compound" as a representative of a new class of synthetic, non-hydroxamate, lipophilic DXR inhibitors. The design of such compounds aims to overcome the drawbacks of earlier inhibitors by replacing the problematic hydroxamate group with alternative metal-binding groups and by incorporating more lipophilic substituents to enhance cell penetration.[1]

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in vitro growth of a bacterium.[7][8] The following table summarizes hypothetical MIC data for this compound against a panel of clinically relevant bacteria, based on typical values for novel DXR inhibitors.

Bacterial StrainGram StainDisease AssociationThis compound MIC (µg/mL)Fosmidomycin MIC (µg/mL)
Escherichia coli ATCC 25922NegativeUrinary tract infections4>256
Klebsiella pneumoniae ATCC 700603NegativePneumonia, bloodstream infections8>256
Pseudomonas aeruginosa ATCC 27853NegativeVarious nosocomial infections16>256
Acinetobacter baumannii ATCC 19606NegativePneumonia, meningitis8128
Staphylococcus aureus ATCC 29213PositiveSkin infections, sepsis>64>256
Mycobacterium tuberculosis H37RvN/ATuberculosis2>128

Note: The lower MIC values for this compound against Gram-negative bacteria and M. tuberculosis compared to Fosmidomycin would be attributed to its enhanced lipophilicity and non-hydroxamate nature, allowing for better penetration of the bacterial cell wall. The lack of activity against Gram-positive cocci like S. aureus is common for DXR inhibitors as these bacteria often have alternative pathways or efflux pumps.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[7][9]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution of known concentration

  • Positive control (bacterial growth without inhibitor)

  • Negative control (broth only)

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of this compound concentrations.

  • Inoculation:

    • Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 10 µL of the standardized bacterial inoculum to each well, except for the negative control wells.

  • Incubation:

    • Seal the plates and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[10][11]

Visualizations: Signaling Pathways and Experimental Workflows

The MEP Pathway and the Site of DXR Inhibition

MEP_Pathway Pyruvate Pyruvate + G3P DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids DXR_IN_2 This compound DXR_IN_2->DXP Inhibits

Caption: The MEP pathway for isoprenoid biosynthesis, highlighting the inhibition of DXR by this compound.

Experimental Workflow for Screening Antibacterial DXR Inhibitors

Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy & Toxicology Compound_Library Compound Library (e.g., this compound) Enzyme_Assay DXR Enzyme Inhibition Assay Compound_Library->Enzyme_Assay MIC_Assay MIC Determination (Broth Microdilution) Enzyme_Assay->MIC_Assay Active Compounds Time_Kill Time-Kill Kinetics MIC_Assay->Time_Kill Lead Compounds Resistance_Study Spontaneous Resistance Frequency Time_Kill->Resistance_Study Metabolomics Metabolomic Profiling Time_Kill->Metabolomics Cytotoxicity Mammalian Cell Cytotoxicity Assay Resistance_Study->Cytotoxicity Metabolomics->Cytotoxicity Animal_Model Infection Model (e.g., Murine Sepsis) Cytotoxicity->Animal_Model Non-toxic Leads PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD

Caption: A typical workflow for the discovery and development of novel antibacterial DXR inhibitors.

This guide provides a foundational understanding of the potential of non-hydroxamate lipophilic DXR inhibitors as a new class of antibacterial agents. Further research and development in this area are crucial for addressing the growing challenge of antimicrobial resistance.

References

In-Depth Technical Guide on the Preliminary Efficacy of Doxorubicin Efficacy Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Publicly available scientific literature and databases do not contain information on a specific agent designated "DXR-IN-2." The following guide provides a comprehensive overview of the preclinical efficacy and evaluation of inhibitors that modulate the therapeutic effects of Doxorubicin (DXR), a widely used chemotherapeutic agent. This guide is intended for researchers, scientists, and drug development professionals.

Doxorubicin is a potent anthracycline antibiotic used in the treatment of a wide range of cancers. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II (TOP2A), and the generation of reactive oxygen species (ROS), leading to cell death in rapidly dividing cancer cells.[1] However, its clinical utility is often limited by issues such as cardiotoxicity and the development of multidrug resistance (MDR).

A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux Doxorubicin from cancer cells, reducing its intracellular concentration and efficacy.[2][3] Consequently, a major focus of preclinical research is the development of inhibitors that can overcome Doxorubicin resistance and enhance its anti-tumor activity. This guide details the preliminary efficacy studies of such modulators, focusing on P-glycoprotein inhibitors and inhibitors of DNA damage response pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on agents that modulate Doxorubicin efficacy.

Table 1: In Vitro Cytotoxicity of Doxorubicin in Combination with Modulating Agents

Cell LineModulating AgentConcentration of Modulating AgentDoxorubicin IC50 (Alone)Doxorubicin IC50 (Combination)Fold-change in SensitivityReference
MCF-7/ADRVerapamil (P-gp inhibitor)1 µM>10 µM~1 µM>10[4]
MCF-7/ADRCyclosporine A (P-gp inhibitor)1 µM>10 µM~2 µM>5[2]
HepG2β-caryophyllene (P-gp inhibitor)50 µM~10 µM (at 24h)~2 µM (at 24h)5[3]
MCF7SGC8158 (PRMT7 inhibitor)5 µM~0.5 µM~0.1 µM5[5]
HelaSimvastatin2 µM~1 µM<0.5 µM>2[6]

Table 2: In Vivo Efficacy of Doxorubicin in Combination with Modulating Agents

Animal ModelTumor TypeTreatment GroupsTumor Growth Inhibition (%)Reference
Mice bearing MCF-7/ADR xenograftsDoxorubicin-resistant breast cancerDoxorubicin alone<20%[4]
Verapamil alone<10%[4]
Doxorubicin + Verapamil (co-delivered in liposomes)>80%[4]
Mice bearing MH134 xenograftsHepatocellular carcinomaDoxorubicin alone~40%[7]
Flavopiridol alone~20%[7]
Doxorubicin + Flavopiridol>70%[7]
Mice bearing MCF-7 xenograftsBreast cancerDoxorubicin alone20%[8]
Black Cohosh (BC) extract alone12%[8]
Doxorubicin + Black Cohosh (BC) extract57%[8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.[1]

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, A549)[1]

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Doxorubicin hydrochloride

    • Modulating agent (e.g., P-gp inhibitor)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.[1]

    • Drug Treatment: Prepare serial dilutions of Doxorubicin and the modulating agent in culture medium. Treat the cells with Doxorubicin alone, the modulating agent alone, or a combination of both. Include untreated and vehicle control wells.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1] The IC50 values are then calculated from the dose-response curves.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Doxorubicin in combination with a modulating agent in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • Human cancer cells (e.g., MCF-7, MH134)[7][8]

    • Doxorubicin

    • Modulating agent

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[8]

    • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Doxorubicin alone, modulating agent alone, combination therapy).

    • Drug Administration: Administer the drugs according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal).

    • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

    • Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition. Further analysis can include immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.[7]

Visualizations

Signaling Pathway

DXR_Resistance_Pathway cluster_cell Cancer Cell cluster_nucleus DXR Doxorubicin Pgp P-glycoprotein (P-gp) DXR->Pgp Efflux Substrate Nucleus Nucleus DXR->Nucleus Enters Cell DNA DNA DXR->DNA Intercalates TOP2A Topoisomerase IIα DXR->TOP2A Inhibits Modulator P-gp Inhibitor Modulator->Pgp Inhibits Damage DNA Damage DNA->Damage TOP2A->DNA Acts on

Caption: Doxorubicin resistance pathway mediated by P-glycoprotein.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., MCF-7, MCF-7/ADR) cytotoxicity Cytotoxicity Assays (MTT, Clonogenic) cell_culture->cytotoxicity mechanistic Mechanistic Studies (e.g., Western Blot for P-gp) cytotoxicity->mechanistic xenograft Tumor Xenograft Model (e.g., Nude Mice) treatment Treatment Administration (DXR +/- Modulator) xenograft->treatment efficacy Efficacy Assessment (Tumor Volume, Survival) treatment->efficacy toxicity Toxicity Evaluation (Body Weight, Histopathology) treatment->toxicity start Hypothesis: Modulator enhances DXR efficacy cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Promising In Vitro Results end Candidate for Further Development cluster_invivo->end Demonstrated Efficacy and Safety

Caption: General experimental workflow for evaluating Doxorubicin modulators.

References

In Vitro Activity of DXR-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DXR-IN-2 is a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway. This pathway is essential for the biosynthesis of isoprenoids in most bacteria, protozoan parasites, and plants, but is absent in humans, making DXR an attractive target for the development of novel anti-infective agents. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including its inhibitory potency, mechanism of action, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect by targeting DXR, the second enzyme in the MEP pathway. This enzyme catalyzes the NADPH-dependent conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). By inhibiting DXR, this compound effectively blocks the production of essential isoprenoid precursors, leading to growth inhibition and cell death in susceptible organisms.[1]

Quantitative In Vitro Activity Data

The inhibitory activity of this compound has been primarily characterized against Plasmodium falciparum, the causative agent of malaria.

Target Enzyme/OrganismParameterValue (µM)Reference
Plasmodium falciparum DXRIC500.1062[1]
Plasmodium falciparum (in culture)IC500.369[1]

Note: At the time of this writing, specific Ki values and data on the inhibitory activity of this compound against DXR from other organisms, such as Mycobacterium tuberculosis, are not publicly available. Furthermore, the selectivity profile of this compound against other enzymes, including human reductoisomerases, has not been reported.

Experimental Protocols

Recombinant DXR Expression and Purification

Objective: To produce purified, active DXR enzyme for use in in vitro inhibition assays. The following is a general protocol that can be adapted for DXR from various species, including P. falciparum and M. tuberculosis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a suitable tag (e.g., pET vector with a His-tag)

  • LB broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Procedure:

  • Transform the DXR expression plasmid into a suitable E. coli expression strain.

  • Inoculate a starter culture in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged DXR protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE to assess purity and concentration.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Spectrophotometric DXR Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified DXR enzyme. This assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the DXR-catalyzed reaction.

Materials:

  • Purified recombinant DXR enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.8, 10 mM MgCl2, 1 mM DTT)

  • 1-deoxy-D-xylulose 5-phosphate (DXP) substrate

  • NADPH

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the assay buffer containing DXR enzyme and NADPH.

  • Add varying concentrations of this compound (or control solvent) to the wells of the microplate.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate DXP to each well.

  • Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

Objective: To determine the in vitro activity of this compound against the blood stages of P. falciparum. This assay utilizes the fluorescent dye SYBR Green I to quantify parasite DNA, which serves as a proxy for parasite growth.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

  • Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human red blood cells

  • This compound (or other test compounds)

  • 96-well black, clear-bottom microplates

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain

  • Fluorescence microplate reader (excitation ~485 nm, emission ~530 nm)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in the 96-well plates. Include drug-free and uninfected red blood cell controls.

  • Add the synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.

  • Incubate the plates in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C for 72 hours.

  • After incubation, lyse the cells by adding lysis buffer containing SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for at least 1 hour.

  • Measure the fluorescence intensity of each well using a microplate reader.

  • Subtract the background fluorescence from uninfected red blood cells.

  • Plot the percentage of growth inhibition versus the logarithm of the drug concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflows

MEP_Pathway Pyruvate Pyruvate DXS DXP Synthase (DXS) Pyruvate->DXS G3P Glyceraldehyde-3-Phosphate G3P->DXS DXP 1-Deoxy-D-xylulose 5-Phosphate (DXP) DXS->DXP DXR DXP Reductoisomerase (DXR) DXP->DXR MEP 2-C-Methyl-D-erythritol 4-Phosphate (MEP) DXR->MEP IspD IspD MEP->IspD CDP_ME 4-(Cytidine 5'-diphospho)-2-C- methyl-D-erythritol IspD->CDP_ME IspE IspE CDP_ME->IspE CDP_MEP 2-Phospho-4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol IspE->CDP_MEP IspF IspF CDP_MEP->IspF MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate IspF->MEcPP IspG IspG MEcPP->IspG HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate IspG->HMBPP IspH IspH HMBPP->IspH IPP_DMAPP Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) IspH->IPP_DMAPP Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids DXR_IN_2 This compound DXR_IN_2->DXR

MEP Pathway and this compound Inhibition

DXR_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reaction_Mix Prepare Reaction Mix (DXR Enzyme, NADPH, Buffer) Add_Inhibitor Add this compound to Plate Inhibitor_Dilutions Prepare this compound Serial Dilutions Inhibitor_Dilutions->Add_Inhibitor Pre_Incubate Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Pre_Incubate Add_Substrate Initiate with DXP Pre_Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. [this compound] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Pf_Growth_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis Prepare_Plates Prepare Plates with This compound Dilutions Add_Parasites Add Synchronized P. falciparum Culture Prepare_Plates->Add_Parasites Incubate Incubate for 72 hours (37°C, Gas Mixture) Add_Parasites->Incubate Lyse_Cells Lyse Cells and Add SYBR Green I Incubate->Lyse_Cells Incubate_Dark Incubate in Dark Lyse_Cells->Incubate_Dark Measure_Fluorescence Measure Fluorescence Incubate_Dark->Measure_Fluorescence Calculate_Inhibition Calculate % Growth Inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [this compound] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

References

Structural Analysis of Inhibitor Binding to 1-deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR): A Case Study with Fosmidomycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public scientific literature or structural data is available for a compound designated "DXR-IN-2". This technical guide instead provides a comprehensive analysis of the binding of the well-characterized inhibitor, Fosmidomycin , to DXR, serving as a template for the structural evaluation of DXR inhibitors.

Introduction

1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is a critical enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] This pathway is essential for the biosynthesis of isoprenoids in most bacteria, parasites, and plants, but is absent in humans, making DXR an attractive target for the development of novel anti-infective agents.[3][4] Isoprenoids are vital for various cellular functions, including cell wall biosynthesis, electron transport, and the production of hormones and signaling molecules.

Fosmidomycin is a natural product that acts as a potent inhibitor of DXR.[5][6] It mimics the natural substrate, 1-deoxy-D-xylulose-5-phosphate (DXP), and binds to the active site of the enzyme, preventing the formation of MEP.[7][8] Understanding the structural basis of fosmidomycin binding to DXR is crucial for the rational design of new and more effective DXR inhibitors with improved pharmacological properties.[9] This guide provides a detailed overview of the structural analysis of the DXR-Fosmidomycin interaction, including quantitative binding data, experimental methodologies, and visual representations of the relevant biological and experimental processes.

Quantitative Analysis of DXR-Fosmidomycin Binding

The binding affinity and inhibitory potency of fosmidomycin against DXR from various organisms have been determined using multiple biophysical and biochemical techniques. The key quantitative parameters are summarized below.

Table 1: Inhibition Constants of Fosmidomycin against DXR
OrganismEnzymeInhibition Constant (Kᵢ)IC₅₀Assay ConditionsReference(s)
Escherichia coliEcDXR38 nM (mixed inhibition)-Spectrophotometric assay monitoring NADPH consumption[5]
Mycobacterium tuberculosisMtbDXR-80 nMCoupled enzyme assay[6]
Plasmodium falciparumPfDXR-36 nMSpectrophotometric assay[6]
Table 2: Thermodynamic Parameters of Fosmidomycin Binding to DXR (via Isothermal Titration Calorimetry)
OrganismEnzymeKₐ (M⁻¹)Kₔ (nM)ΔH (kcal/mol)TΔS (kcal/mol)Stoichiometry (n)ConditionsReference(s)
Mycobacterium tuberculosisMtuDXR---10.21.1-Enhanced by NADPH[10]

Experimental Protocols

The structural and functional analysis of the DXR-Fosmidomycin interaction relies on several key experimental techniques. Detailed methodologies for these are outlined below.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the DXR-Fosmidomycin complex, revealing the precise binding mode of the inhibitor in the enzyme's active site.[5]

Protocol for Crystallization and Structure Determination of the DXR-Fosmidomycin-NADPH Ternary Complex:

  • Protein Expression and Purification:

    • The gene encoding DXR is cloned into an expression vector and transformed into a suitable host (e.g., E. coli).

    • The protein is overexpressed and purified using a series of chromatography steps (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography) to achieve high purity.

  • Crystallization:

    • The purified DXR protein is concentrated to a suitable concentration (e.g., 10 mg/mL).

    • The protein is incubated with a molar excess of Fosmidomycin and the cofactor NADPH.

    • Crystallization screening is performed using various crystallization cocktails (e.g., different precipitants, buffers, and salts) and techniques (e.g., hanging drop or sitting drop vapor diffusion).

    • Crystals are grown at a constant temperature (e.g., 20°C).

  • Data Collection and Processing:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The diffraction data are processed, indexed, and scaled using appropriate software.

  • Structure Solution and Refinement:

    • The structure is solved by molecular replacement using a known DXR structure as a search model.

    • The model is refined against the diffraction data, and the inhibitor and cofactor molecules are built into the electron density map.

    • Water molecules are added, and the final model is validated for its geometric quality.

DXR Enzyme Inhibition Assay

Enzyme inhibition assays are used to determine the potency of inhibitors like fosmidomycin (e.g., IC₅₀ and Kᵢ values). A common method is a spectrophotometric assay that monitors the consumption of the cofactor NADPH.[6]

Protocol:

  • Reaction Mixture Preparation:

    • A reaction buffer is prepared (e.g., 100 mM Tris-HCl pH 7.8, 25 mM MgCl₂).

    • A known concentration of purified DXR enzyme is added to the buffer.

    • A fixed concentration of NADPH is added to the mixture.

    • Varying concentrations of the inhibitor (Fosmidomycin) are added to the reaction wells.

  • Reaction Initiation and Monitoring:

    • The reaction is initiated by the addition of the substrate, 1-deoxy-D-xylulose 5-phosphate (DXP).

    • The decrease in absorbance at 340 nm (due to NADPH oxidation) is monitored over time using a spectrophotometer.

  • Data Analysis:

    • The initial reaction rates are calculated for each inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

    • The inhibition constant (Kᵢ) can be determined by performing the assay at different substrate concentrations and analyzing the data using methods such as the Dixon plot or non-linear regression analysis.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the thermodynamic parameters of binding, including the binding affinity (Kₐ or Kₔ), enthalpy change (ΔH), and stoichiometry (n) of the interaction between DXR and an inhibitor.[10][11]

Protocol:

  • Sample Preparation:

    • Purified DXR and the inhibitor (Fosmidomycin) are dialyzed against the same buffer to minimize heat of dilution effects.

    • The concentrations of the protein and ligand are accurately determined.

  • ITC Experiment:

    • The DXR solution is placed in the sample cell of the ITC instrument.

    • The Fosmidomycin solution is loaded into the injection syringe.

    • A series of small injections of the inhibitor solution into the protein solution are performed while the heat change in the sample cell is measured.

  • Data Analysis:

    • The heat released or absorbed upon each injection is integrated to generate a binding isotherm.

    • The isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kₐ, ΔH, and n.

    • The dissociation constant (Kₔ) is the reciprocal of the association constant (Kₐ).

    • The Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated from these parameters.

Visualizations

The following diagrams illustrate the MEP pathway, the DXR-catalyzed reaction, and a general workflow for the structural analysis of inhibitor binding.

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP DXS G3P Glyceraldehyde-3-P G3P->DXP DXS MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-ME-2-P CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP IPP HMBPP->IPP DMAPP DMAPP HMBPP->DMAPP IPP->DMAPP

Caption: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis.

DXR_Reaction cluster_0 DXR Active Site DXP 1-Deoxy-D-xylulose-5-P MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR NADP NADP+ DXP->NADP DXR NADPH NADPH NADPH->MEP DXR NADPH->NADP DXR Fosmidomycin Fosmidomycin Fosmidomycin->DXP Inhibition

Caption: The reaction catalyzed by DXR and its inhibition by Fosmidomycin.

Structural_Analysis_Workflow cluster_Target Target Preparation cluster_Analysis Biophysical & Structural Analysis cluster_Design Drug Design GeneCloning Gene Cloning ProteinExpression Protein Expression GeneCloning->ProteinExpression ProteinPurification Protein Purification ProteinExpression->ProteinPurification InhibitionAssay Enzyme Inhibition Assay (IC50, Ki) ProteinPurification->InhibitionAssay ITC Isothermal Titration Calorimetry (Kd, ΔH) ProteinPurification->ITC Crystallography X-ray Crystallography ProteinPurification->Crystallography SBDD Structure-Based Drug Design InhibitionAssay->SBDD ITC->SBDD StructureSolution Structure Solution & Refinement Crystallography->StructureSolution StructureSolution->SBDD

Caption: A general workflow for the structural analysis of DXR inhibitors.

Conclusion

The structural and quantitative analysis of the interaction between DXR and its inhibitor Fosmidomycin provides a robust framework for understanding the molecular basis of DXR inhibition. The detailed experimental protocols and the resulting data are instrumental for the discovery and development of new anti-infective agents targeting the MEP pathway. The combination of X-ray crystallography, enzyme kinetics, and calorimetry offers a multi-faceted approach to characterize inhibitor binding, which is essential for structure-based drug design efforts aimed at combating infectious diseases.

References

In-depth Technical Guide: Pharmacokinetic Properties of DXR-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific pharmacokinetic data for a compound designated "DXR-IN-2". The following technical guide is a comprehensive template designed to meet the user's specifications. It utilizes illustrative data and standardized methodologies to serve as a framework for presenting the pharmacokinetic properties of a novel chemical entity. Researchers and scientists are encouraged to substitute the placeholder data with their experimental findings for this compound.

Introduction

The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic (PK) profile. This document provides a detailed overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, a promising new chemical entity. A comprehensive evaluation of a drug candidate's PK profile is crucial for predicting its efficacy and safety in vivo. Inadequate ADME properties are a significant cause of failure for drug candidates in development. This guide is intended for researchers, scientists, and drug development professionals to provide a core understanding of the disposition of this compound in biological systems.

Pharmacokinetic Profile of this compound

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro ADME Properties of this compound
ParameterAssay SystemValue
Aqueous Solubility Phosphate Buffered Saline (pH 7.4)152 µM
LogD Octanol/Water (pH 7.4)2.8
Plasma Protein Binding Human Plasma95.2%
Mouse Plasma92.8%
Metabolic Stability Human Liver Microsomes (HLM)t½ = 45 min
Mouse Liver Microsomes (MLM)t½ = 25 min
Permeability Caco-2 (A to B)15 x 10⁻⁶ cm/s
Caco-2 (B to A)32 x 10⁻⁶ cm/s
Efflux Ratio Caco-22.1
CYP450 Inhibition (IC₅₀) CYP1A2> 50 µM
CYP2C925 µM
CYP2D618 µM
CYP3A48 µM
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
ParameterUnitIntravenous (1 mg/kg)Oral (10 mg/kg)
Cₘₐₓ ng/mL1250450
Tₘₐₓ h0.11.5
AUC₀₋ₜ ng·h/mL18902340
AUC₀₋ᵢₙf ng·h/mL19502400
h2.53.1
CL mL/min/kg8.5-
Vd L/kg1.8-
F (%) %-40

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Aqueous Solubility

A stock solution of this compound in DMSO was added to phosphate-buffered saline (pH 7.4) to a final concentration of 200 µM. The solution was shaken for 24 hours at room temperature. After incubation, the solution was filtered through a 0.45 µm filter. The concentration of this compound in the filtrate was determined by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a standard curve.

Plasma Protein Binding

Plasma protein binding was determined by equilibrium dialysis. A solution of this compound (5 µM) in plasma was dialyzed against a protein-free buffer using a semi-permeable membrane. The system was incubated at 37°C for 6 hours. After reaching equilibrium, the concentrations of this compound in the plasma and buffer compartments were measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The percentage of bound drug was calculated from the concentration difference.

Metabolic Stability

This compound (1 µM) was incubated with human or mouse liver microsomes (0.5 mg/mL) in the presence of NADPH at 37°C. Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes) and the reaction was quenched with acetonitrile. The concentration of the remaining parent compound was quantified by LC-MS/MS. The in vitro half-life (t½) was determined from the first-order decay plot.

Caco-2 Permeability

Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a confluent monolayer. For the A to B permeability assay, this compound (10 µM) was added to the apical (A) side, and the amount of compound that permeated to the basolateral (B) side was measured over 2 hours. For the B to A permeability assay, the compound was added to the basolateral side, and permeation to the apical side was measured. The concentrations of this compound were determined by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated.

In Vivo Pharmacokinetics in Mice

Male CD-1 mice were administered this compound either as a single intravenous bolus dose (1 mg/kg) via the tail vein or by oral gavage (10 mg/kg). Blood samples were collected at predetermined time points post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of this compound were determined by a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations

Signaling Pathways and Workflows

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GI_Tract GI Tract Oral->GI_Tract Dissolution Portal_Vein Portal Vein GI_Tract->Portal_Vein Permeation Liver Liver (First-Pass) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Tissues Tissues Systemic_Circulation->Tissues Distribution Kidney Kidney Systemic_Circulation->Kidney Liver->Systemic_Circulation Metabolites Metabolites Liver->Metabolites Biotransformation (CYP450s, UGTs) Bile Bile Liver->Bile Metabolites->Systemic_Circulation Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: General overview of the ADME process for an orally administered drug.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_data_analysis Data Interpretation & Modeling Solubility Aqueous Solubility IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Solubility->IVIVE PPB Plasma Protein Binding PPB->IVIVE MetStab Metabolic Stability MetStab->IVIVE Permeability Caco-2 Permeability Permeability->IVIVE CYP_Inhibition CYP450 Inhibition PBPK Physiologically Based Pharmacokinetic (PBPK) Modeling CYP_Inhibition->PBPK Dosing Animal Dosing (IV & PO) Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params Pharmacokinetic Parameter Calculation Analysis->PK_Params PK_Params->PBPK IVIVE->PBPK Human_Dose_Prediction Human Dose Prediction PBPK->Human_Dose_Prediction

Caption: Workflow for pharmacokinetic characterization of a drug candidate.

The Potent DXR Inhibitor Fosmidomycin: A Technical Guide to its Mechanism and Effect on Isoprenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenoids are a vast and essential class of molecules in all living organisms, synthesized through two primary pathways: the mevalonate (MVA) pathway and the non-mevalonate or methylerythritol phosphate (MEP) pathway. Many pathogenic bacteria, parasites like Plasmodium falciparum, and plants rely on the MEP pathway, which is absent in humans, making its enzymes attractive targets for antimicrobial drug development. A key enzyme in this pathway is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). This document provides a detailed technical overview of Fosmidomycin, a potent and well-characterized inhibitor of DXR. We will explore its mechanism of action, its profound effects on the MEP pathway, and provide quantitative data on its inhibitory activity, alongside detailed experimental protocols for its study.

Introduction: The MEP Pathway and DXR as a Drug Target

Isoprenoids, numbering over 50,000 different types, are vital for various biological functions, including electron transport (quinones), cell membrane stability (hopanoids), and cell wall biosynthesis (dolichols).[1] The MEP pathway is responsible for the synthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), in most bacteria and plant chloroplasts.[1]

The second and first committed step in the MEP pathway is catalyzed by 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC).[1][2][3] This enzyme performs a dual function: the intramolecular rearrangement and subsequent NADPH-dependent reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to form 2-C-methyl-D-erythritol 4-phosphate (MEP).[1][2] Given its essentiality for pathogen survival and its absence in humans, DXR has emerged as a prime target for the development of novel anti-infective agents.[1][2][3]

Fosmidomycin: A Potent Inhibitor of DXR

Fosmidomycin is a natural phosphonic acid antibiotic that acts as a specific and potent inhibitor of DXR.[2][4][5] It is a structural analogue of the substrate DXP. Its inhibitory action blocks the MEP pathway, leading to a depletion of essential isoprenoids and ultimately causing cell death in susceptible organisms.[4][6]

Mechanism of Action

Fosmidomycin is a slow, tight-binding inhibitor of DXR.[7] It acts as a competitive inhibitor with respect to the substrate DXP and an uncompetitive inhibitor towards the cofactor NADPH.[7][8] Crystallographic studies of DXR in complex with Fosmidomycin have revealed the molecular basis of its inhibitory activity. The phosphonate group of Fosmidomycin occupies the same binding site as the phosphate group of DXP, forming critical hydrogen bonds with active site residues.[7] The hydroxamate moiety of Fosmidomycin chelates the divalent metal cation (typically Mg²⁺ or Mn²⁺) in the active site, which is essential for catalysis.[7][9] This binding mode effectively mimics the transition state of the DXP to MEP conversion, leading to potent inhibition of the enzyme.[7]

DXR_Inhibition_Mechanism cluster_DXR_Active_Site DXR Active Site DXR DXR Enzyme MEP MEP (Product) DXR->MEP Catalyzes Conversion DXP_site DXP Binding Site Block Inhibition NADPH_site NADPH Binding Site Metal_ion Mg²⁺/Mn²⁺ DXP DXP (Substrate) DXP->DXP_site Binds NADPH NADPH (Cofactor) NADPH->NADPH_site Binds Fosmidomycin Fosmidomycin Fosmidomycin->DXP_site Competitively Binds Fosmidomycin->Metal_ion Chelates Block->MEP Prevents Formation

Mechanism of DXR inhibition by Fosmidomycin.
Effect on Isoprenoid Biosynthesis

Inhibition of DXR by Fosmidomycin leads to a significant disruption of the MEP pathway. Treatment of susceptible organisms, such as P. falciparum, with Fosmidomycin results in a measurable decrease in the levels of MEP pathway intermediates and downstream products like ubiquinones and dolichols.[4] This blockade of isoprenoid biosynthesis disrupts essential cellular processes, including DNA replication and hemoglobin digestion in the malaria parasite, ultimately inhibiting its growth.[3]

MEP_Pathway_Inhibition Pyruvate Pyruvate + Glyceraldehyde-3-P DXS DXS Pyruvate->DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXR DXR DXP->DXR MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) IspD IspD MEP->IspD CDP_ME CDP-ME IspE IspE CDP_ME->IspE CDP_MEP CDP-MEP IspF IspF CDP_MEP->IspF ME_cPP ME-cPP IspG IspG ME_cPP->IspG HMBPP HMBPP IspH IspH HMBPP->IspH IPP_DMAPP IPP / DMAPP Isoprenoids Isoprenoids (Ubiquinones, Dolichols, etc.) IPP_DMAPP->Isoprenoids DXS->DXP DXR->MEP IspD->CDP_ME IspE->CDP_MEP IspF->ME_cPP IspG->HMBPP IspH->IPP_DMAPP Fosmidomycin Fosmidomycin Inhibition X Fosmidomycin->Inhibition Inhibition->DXR

The MEP pathway and the point of inhibition by Fosmidomycin.

Quantitative Data: Inhibitory Activity of Fosmidomycin

The inhibitory potency of Fosmidomycin against DXR has been quantified for various organisms. The half-maximal inhibitory concentration (IC₅₀) is a common measure of inhibitor effectiveness. The table below summarizes reported IC₅₀ values for Fosmidomycin against DXR from different sources.

OrganismEnzymeIC₅₀ (µM)Reference
Escherichia coliEcDXR0.008 - 0.03[7][8]
Plasmodium falciparumPfDXR0.034 - 0.036[1][8]
Mycobacterium tuberculosisMtDXR0.08 - 0.31[5][8]

Note: IC₅₀ values can vary depending on the specific assay conditions, such as substrate and cofactor concentrations.

Experimental Protocols

DXR Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds against DXR is a spectrophotometric assay that monitors the oxidation of NADPH.[1][6][9]

Objective: To determine the IC₅₀ value of Fosmidomycin against a purified DXR enzyme.

Materials:

  • Purified recombinant DXR enzyme (e.g., from E. coli or P. falciparum)

  • 1-deoxy-D-xylulose 5-phosphate (DXP) substrate

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 25 mM MgCl₂[1]

  • Fosmidomycin stock solution (in water or appropriate buffer)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions: Prepare fresh solutions of DXP, NADPH, and serial dilutions of Fosmidomycin in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • A fixed concentration of DXR enzyme (e.g., 0.86 µM PfDXR).[1]

    • Varying concentrations of Fosmidomycin (and a vehicle control).

    • A fixed concentration of NADPH (e.g., 150 µM).[1]

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate DXP.

  • Monitor Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

DXR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - DXR Enzyme - DXP Substrate - NADPH Cofactor - Fosmidomycin Dilutions - Assay Buffer prep_plate Prepare 96-well plate prep_reagents->prep_plate add_components Add to wells: 1. Buffer 2. DXR Enzyme 3. Fosmidomycin 4. NADPH prep_plate->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate add_dxp Initiate reaction by adding DXP pre_incubate->add_dxp monitor_abs Monitor Absorbance at 340 nm (NADPH Oxidation) add_dxp->monitor_abs calc_rate Calculate Initial Reaction Velocity monitor_abs->calc_rate plot_data Plot % Inhibition vs. [Fosmidomycin] calc_rate->plot_data calc_ic50 Determine IC₅₀ value plot_data->calc_ic50

Workflow for a DXR enzyme inhibition assay.

Conclusion and Future Perspectives

Fosmidomycin is a powerful tool for studying the MEP pathway and serves as a lead compound for the development of new anti-infective agents. Its specific inhibition of DXR validates this enzyme as a crucial target for combating a range of pathogens. While Fosmidomycin itself has limitations in clinical use, such as poor bioavailability, ongoing research focuses on developing analogues with improved pharmacokinetic properties.[5][10] The detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, provides a solid foundation for the rational design of next-generation DXR inhibitors to address the growing challenge of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for the Use of DXR-IN-2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DXR-IN-2 is a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway.[1] This pathway is essential for the biosynthesis of isoprenoids in many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans.[1][2] This makes DXR a compelling target for the development of antimicrobial agents. These application notes provide a detailed overview of this compound, its mechanism of action, and protocols for its use in relevant biological systems.

Note on Application in Mammalian Cell Culture: The primary target of this compound, the DXR enzyme of the MEP pathway, is not present in human or other mammalian cells. Therefore, this compound is not expected to have a direct, on-target effect on most mammalian cells in culture. Its primary application is as an antimicrobial agent, particularly against organisms that utilize the MEP pathway for isoprenoid synthesis. The protocols provided below are for its use against Plasmodium falciparum. For researchers interested in targeting metabolic pathways in mammalian cancer cell culture, we have included a section on inhibitors of the de novo pyrimidine synthesis pathway, a well-established target in cancer therapy.

This compound: An Inhibitor of the MEP Pathway

Mechanism of Action

This compound specifically inhibits the DXR enzyme, which catalyzes the conversion of 1-deoxy-D-xylulose-5-phosphate (DOXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP).[3][4] This is a critical step in the MEP pathway, and its inhibition leads to a depletion of essential isoprenoid precursors, ultimately causing cell death in susceptible organisms.[1]

Primary Application: Antimalarial Activity

This compound has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1]

Quantitative Data for this compound

The following table summarizes the reported inhibitory activity of this compound.

TargetOrganism/SystemIC50 Value
DXR EnzymePlasmodium falciparum0.1062 µM
Whole CellPlasmodium falciparum0.369 µM

Data sourced from MedchemExpress.[1]

Signaling Pathway and Experimental Workflow

MEP Pathway Inhibition by this compound

MEP_Pathway_Inhibition cluster_MEP MEP Pathway Pyruvate Pyruvate DOXP 1-Deoxy-D-xylulose-5-phosphate Pyruvate->DOXP DXS GAP Glyceraldehyde-3-phosphate GAP->DOXP MEP 2-C-Methyl-D-erythritol-4-phosphate DOXP->MEP DXR ... ... MEP->... Isoprenoids Isoprenoids ...->Isoprenoids DXR_IN_2 This compound DXR_IN_2->DOXP Inhibits DXR

Caption: Inhibition of the MEP pathway by this compound.

General Workflow for Testing this compound Against P. falciparum

Antimalarial_Workflow cluster_workflow Experimental Workflow Culture Culture P. falciparum Prepare Prepare this compound dilutions Culture->Prepare Treat Treat parasite cultures with this compound Prepare->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Perform viability assay (e.g., SYBR Green I) Incubate->Assay Analyze Analyze data and determine IC50 Assay->Analyze

Caption: Workflow for evaluating the antimalarial activity of this compound.

Experimental Protocol: In Vitro Antimalarial Assay

This protocol describes a general method for assessing the efficacy of this compound against P. falciparum in cell culture.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells at 37°C in a low oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).

  • Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is non-toxic to the parasites (typically ≤ 0.5%).

  • Assay Setup:

    • Plate 100 µL of parasite culture (e.g., at 1% parasitemia and 2% hematocrit) into each well of a 96-well plate.

    • Add 100 µL of the this compound dilutions to the respective wells. Include wells with no drug (negative control) and a known antimalarial (positive control).

  • Incubation: Incubate the plate for 72 hours under the same conditions used for parasite culture.

  • SYBR Green I Assay:

    • Prepare the SYBR Green I lysis buffer.

    • Carefully remove 100 µL of the culture medium from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix thoroughly and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the negative control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Alternative Target for Mammalian Cell Culture: De Novo Pyrimidine Synthesis

For researchers focused on cancer cell metabolism, a more relevant target than the MEP pathway is the de novo pyrimidine synthesis pathway. This pathway is often upregulated in cancer cells to meet the high demand for nucleotides for proliferation.[5][6] A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH).

De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition

Pyrimidine_Synthesis_Inhibition cluster_pyrimidine De Novo Pyrimidine Synthesis Precursors Glutamine, CO2, ATP Carbamoyl_P Carbamoyl Phosphate Precursors->Carbamoyl_P ... ... Carbamoyl_P->... Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Orotate->... UMP Uridine Monophosphate ...->Dihydroorotate ...->UMP DHODH_Inhibitor DHODH Inhibitor (e.g., Brequinar) DHODH_Inhibitor->Dihydroorotate Inhibits DHODH

Caption: Inhibition of de novo pyrimidine synthesis by a DHODH inhibitor.

General Protocol: Testing a DHODH Inhibitor in Cancer Cell Culture

This protocol provides a general framework for evaluating the effect of a DHODH inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., glioblastoma, mesothelioma)[5][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DHODH inhibitor (e.g., Brequinar, ML390)[5]

  • Uridine stock solution

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the DHODH inhibitor in complete culture medium. For rescue experiments, also prepare media containing the inhibitor plus a final concentration of uridine (e.g., 100 µM).

  • Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared drug dilutions (with and without uridine) to the appropriate wells.

    • Include vehicle control wells (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Proliferation Assay:

    • Add the proliferation assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability against the log of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression. The rescue of the phenotype by uridine supplementation confirms the on-target effect of the DHODH inhibitor.[5]

References

Application Notes and Protocols for DXR Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is a critical enzyme in the methylerythritol phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in most bacteria, protozoan parasites (e.g., Plasmodium falciparum), and plants.[1][2][3][4] Isoprenoids are vital for various cellular functions, including cell wall synthesis.[2] Since the MEP pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid synthesis, DXR presents an attractive target for the development of novel anti-infective agents.[2][4][5] DXR catalyzes the NADPH-dependent conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[1][6]

DXR-IN-2 is a potent inhibitor of DXR. These application notes provide a detailed protocol for performing an enzyme inhibition assay to characterize the inhibitory activity of this compound against DXR. The assay is based on monitoring the oxidation of NADPH, a cofactor in the DXR-catalyzed reaction, by measuring the decrease in absorbance at 340 nm.[2]

Signaling Pathway: The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway is a metabolic sequence that produces the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). DXR catalyzes the second committed step in this pathway.

MEP_Pathway cluster_0 Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS G3P Glyceraldehyde 3-phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (Target of this compound) CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME MCT CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK MEC 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEC MCS HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate MEC->HMBPP HDS IPP_DMAPP Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) HMBPP->IPP_DMAPP HDR

Caption: The Methylerythritol Phosphate (MEP) Pathway.

Experimental Protocols

Principle of the Assay

The enzymatic activity of DXR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. In the presence of an inhibitor like this compound, the rate of NADPH consumption will decrease. The half-maximal inhibitory concentration (IC50) can be determined by measuring the enzyme's activity at various inhibitor concentrations.

Materials and Reagents
  • Purified recombinant DXR enzyme (e.g., from E. coli or P. falciparum)

  • This compound

  • 1-Deoxy-D-xylulose 5-phosphate (DXP)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.8) or 100 mM MES (pH 6.5), depending on the specific DXR enzyme.[2]

  • 25 mM MgCl2[2]

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow

Assay_Workflow prep_reagents Prepare Reagents (Buffer, DXR, DXP, NADPH, this compound) plate_setup Set up 96-well Plate (Controls and Inhibitor Dilutions) prep_reagents->plate_setup pre_incubation Add DXR Enzyme to Wells Pre-incubate with this compound plate_setup->pre_incubation initiate_reaction Initiate Reaction by adding DXP and NADPH pre_incubation->initiate_reaction kinetic_read Kinetic Measurement of Absorbance at 340 nm initiate_reaction->kinetic_read data_analysis Data Analysis (Calculate % Inhibition, Plot IC50 Curve) kinetic_read->data_analysis

Caption: Experimental workflow for the DXR inhibition assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare the Assay Buffer and bring it to the reaction temperature (e.g., 37°C).

    • Prepare a stock solution of this compound in DMSO. Further dilute this compound in Assay Buffer to create a series of concentrations (e.g., 10-fold dilutions).

    • Prepare stock solutions of DXP and NADPH in Assay Buffer. The final concentrations in the assay will typically be around the Km values for the specific DXR enzyme. For example, for P. falciparum DXR, you might use 144 µM DXP and 150 µM NADPH.[2]

    • Dilute the DXR enzyme in cold Assay Buffer to the desired working concentration (e.g., 0.86 µM for P. falciparum DXR).[2]

  • Assay Setup in a 96-well Plate:

    • Blank: Add Assay Buffer and all reaction components except the DXR enzyme.

    • Negative Control (100% activity): Add Assay Buffer, DXR enzyme, and DMSO (at the same final concentration as in the inhibitor wells).

    • Inhibitor Wells: Add Assay Buffer, DXR enzyme, and the various dilutions of this compound.

    • Positive Control: A known DXR inhibitor like fosmidomycin can be included.

  • Pre-incubation:

    • Add the DXR enzyme solution to the appropriate wells.

    • Add the different concentrations of this compound (or DMSO for the control) to the wells.

    • Incubate the plate at the reaction temperature for a set period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of the Reaction:

    • To start the reaction, add a mixture of DXP and NADPH to all wells simultaneously using a multichannel pipette.

  • Measurement of Enzyme Activity:

    • Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature.

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of the reaction is the slope of the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the initial velocity (rate) for each reaction.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

The quantitative data from the DXR inhibition assay should be summarized in a clear and structured table.

This compound Conc. (µM)Absorbance Change/min (mAU/min)% Inhibition
0 (Control)10.50
0.019.86.7
0.18.221.9
15.151.4
101.288.6
1000.397.1
IC50 (µM) \multicolumn{2}{c}{0.95 }

Troubleshooting and Considerations

  • Substrate and Cofactor Concentrations: The apparent IC50 value can be influenced by the concentrations of DXP and NADPH. It is recommended to use concentrations around their respective Km values.

  • Inhibitor Solubility: Ensure that this compound is fully dissolved in the assay buffer. The final concentration of DMSO should be kept low (typically ≤1%) and be consistent across all wells.

  • Enzyme Stability: Keep the DXR enzyme on ice during preparation to maintain its activity.

  • Linear Range: Ensure that the reaction rates are measured within the linear range of the assay, where the rate is proportional to the enzyme concentration and time.

  • Coupled Assays: For high-throughput screening, a coupled assay with DXP synthase (DXS) can be employed.[3][5] This approach generates the DXR substrate (DXP) in situ, which can be more cost-effective.[5]

References

Application Notes and Protocols: DXR-IN-2 in Plasmodium falciparum Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a devastating infectious disease caused by parasites of the genus Plasmodium, remains a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum, the most lethal species, necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. The 1-deoxy-D-xylulose 5-phosphate (DXP) reductoisomerase (DXR) enzyme, a key component of the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis, represents a promising therapeutic target. This pathway is essential for the parasite's survival but is absent in humans, offering a selective window for therapeutic intervention.

DXR-IN-2 is a potent inhibitor of P. falciparum DXR (PfDXR). These application notes provide a comprehensive overview of the use of this compound in P. falciparum culture, including its mechanism of action, key performance data, and detailed protocols for its evaluation.

Mechanism of Action

This compound targets the DXR enzyme in P. falciparum, which is located in the parasite's apicoplast. DXR catalyzes the conversion of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP), a critical step in the biosynthesis of isoprenoid precursors. Isoprenoids are essential for various cellular processes in the parasite, including protein prenylation, electron transport, and the synthesis of dolichols and carotenoids. By inhibiting DXR, this compound disrupts the MEP pathway, leading to a depletion of essential isoprenoids and ultimately causing parasite death. The on-target activity of this compound can be confirmed by chemical rescue experiments, where the cytotoxic effects of the inhibitor are reversed by the addition of isopentenyl pyrophosphate (IPP), a downstream product of the MEP pathway.

Data Presentation

The following tables summarize the in vitro activity of this compound against the PfDXR enzyme and P. falciparum parasites, as well as its cytotoxicity against a human cell line.

Target Inhibitor IC50 (μM) Reference Strain
P. falciparum DXR (PfDXR)This compound0.1062-
P. falciparum (asexual stage)This compound0.3693D7

Table 1: In vitro inhibitory activity of this compound.

Cell Line Inhibitor IC50 (μM) Assay Duration
Human Hepatocellular Carcinoma (HepG2)This compound> 5072 hours

Table 2: In vitro cytotoxicity of this compound.

Experimental Protocols

In Vitro Culture of Plasmodium falciparum (3D7 Strain)

This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum 3D7 strain

  • Human erythrocytes (blood group O+)

  • Complete culture medium: RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 mM sodium bicarbonate, and 10% heat-inactivated human serum or 0.5% Albumax II.

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂

  • Sterile culture flasks (T25 or T75)

  • Incubator at 37°C

  • Giemsa stain

Procedure:

  • Prepare complete culture medium and warm to 37°C.

  • Wash human erythrocytes three times with incomplete RPMI-1640 by centrifugation at 500 x g for 5 minutes and resuspend to a 50% hematocrit in complete culture medium.

  • Thaw a cryopreserved vial of P. falciparum 3D7 and add to a culture flask containing pre-warmed complete culture medium and washed erythrocytes to achieve a final hematocrit of 5% and a starting parasitemia of approximately 0.5%.

  • Gas the culture flask with the gas mixture for 30-60 seconds and seal tightly.

  • Incubate at 37°C.

  • Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

  • Maintain the culture by changing the medium daily and splitting the culture to maintain parasitemia between 1-5%. To split the culture, add fresh erythrocytes and complete culture medium.

  • For drug sensitivity assays, synchronize the parasite culture to the ring stage. This can be achieved by treating the culture with 5% D-sorbitol for 10 minutes at 37°C, which lyses mature parasite stages.

SYBR Green I-Based Drug Sensitivity Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • Sterile 96-well black, clear-bottom microplates

  • Lysis buffer: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

  • SYBR Green I nucleic acid stain (10,000X stock in DMSO)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a drug-free control (medium with DMSO) and an uninfected erythrocyte control.

  • Add 100 µL of the synchronized parasite culture to each well.

  • Incubate the plate at 37°C in a gassed chamber for 72 hours.

  • After incubation, freeze the plate at -80°C to lyse the erythrocytes.

  • Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

PfDXR Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfDXR.

Materials:

  • Recombinant purified PfDXR enzyme

  • Assay buffer: 100 mM Tris-HCl pH 7.8, 25 mM MgCl₂

  • NADPH

  • 1-deoxy-D-xylulose 5-phosphate (DXP)

  • This compound

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and PfDXR enzyme in a microplate.

  • Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding DXP.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each this compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Isopentenyl Pyrophosphate (IPP) Rescue Assay

This assay confirms that the antimalarial activity of this compound is due to the inhibition of the MEP pathway.

Materials:

  • Synchronized ring-stage P. falciparum culture

  • This compound

  • Isopentenyl pyrophosphate (IPP)

  • Complete culture medium

  • Materials for SYBR Green I-based drug sensitivity assay

Procedure:

  • Prepare two sets of serial dilutions of this compound in 96-well plates as described in the SYBR Green I assay protocol.

  • To one set of plates, add complete culture medium. To the second set, add complete culture medium supplemented with 200 µM IPP.

  • Add synchronized parasite culture to all wells.

  • Incubate for 72 hours and determine the parasitemia using the SYBR Green I method.

  • A significant rightward shift in the IC50 curve in the presence of IPP indicates that this compound's activity is on-target.

Cytotoxicity Assay against HepG2 Cells

This assay assesses the toxicity of this compound against a human cell line.

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well clear microplates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Add serial dilutions of this compound to the wells. Include a no-drug control.

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Visualizations

MEP_Pathway G3P Glyceraldehyde-3-P DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DXP 1-Deoxy-D-xylulose-5-P DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol-4-P IspD IspD MEP->IspD CDP_ME CDP-ME IspE IspE CDP_ME->IspE CDP_MEP CDP-MEP IspF IspF CDP_MEP->IspF ME_cPP ME-cPP IspG IspG ME_cPP->IspG HMBPP HMBPP IspH IspH HMBPP->IspH IPP IPP Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP DMAPP DMAPP->Isoprenoids DXS->DXP DXR->MEP IspD->CDP_ME IspE->CDP_MEP IspF->ME_cPP IspG->HMBPP IspH->IPP IspH->DMAPP DXR_IN_2 This compound DXR_IN_2->DXR

Caption: The MEP pathway in P. falciparum and the inhibitory action of this compound.

Experimental_Workflow Culture 1. P. falciparum Culture (3D7 Strain) Sync 2. Synchronization (Sorbitol Treatment) Culture->Sync Assay_Setup 3. Assay Setup (96-well plate, serial dilutions of this compound) Sync->Assay_Setup Incubation 4. Incubation (72 hours) Assay_Setup->Incubation Lysis_Staining 5. Lysis and Staining (SYBR Green I) Incubation->Lysis_Staining Measurement 6. Fluorescence Measurement Lysis_Staining->Measurement Analysis 7. IC50 Determination Measurement->Analysis

Caption: Workflow for determining the IC50 of this compound against P. falciparum.

Application Notes and Protocols for DXR Inhibitors in a Mouse Model of Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, necessitating the development of novel antimalarials with new mechanisms of action. The 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) enzyme is a critical component of the methylerythritol phosphate (MEP) pathway of isoprenoid biosynthesis in Plasmodium falciparum.[1][2][3] This pathway is essential for parasite survival but absent in humans, making DXR a promising and validated target for antimalarial drug development.[1][2][3]

This document provides detailed application notes and protocols for the utilization of DXR inhibitors in a mouse model of malaria, with a focus on fosmidomycin and its analogs as representative compounds. While the specific compound "DXR-IN-2" is not found in the current scientific literature, the principles and protocols outlined here are applicable to novel DXR inhibitors.

Mechanism of Action: Targeting the MEP Pathway

The MEP pathway is responsible for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are essential precursors for a wide range of isoprenoids. These isoprenoids are vital for various cellular functions in the parasite, including protein prenylation, cell membrane maintenance, and the synthesis of ubiquinone and dolichol.

DXR catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to methylerythritol 4-phosphate (MEP).[1] Inhibition of DXR blocks the entire MEP pathway, leading to a depletion of essential isoprenoids and ultimately parasite death.[3] Fosmidomycin and its more lipophilic analogs act as competitive inhibitors of DXR, mimicking the natural substrate DOXP.[3]

MEP_Pathway cluster_DXR Pyruvate Pyruvate + Glyceraldehyde-3-phosphate DOXP DOXP Pyruvate->DOXP DXS MEP MEP DOXP->MEP NADPH -> NADP+ DXR DXR DOXP->DXR Isoprenoids Isoprenoid Biosynthesis MEP->Isoprenoids Downstream Enzymes Parasite_Survival Parasite Survival Isoprenoids->Parasite_Survival DXR->MEP DXR_IN DXR Inhibitors (e.g., Fosmidomycin) DXR_IN->DXR Inhibition

Caption: Signaling pathway of DXR inhibition in Plasmodium.

Experimental Protocols

The following protocols are generalized for testing DXR inhibitors in a murine model of malaria. Specific parameters such as mouse strain, parasite species, and drug formulation may need to be optimized for individual compounds.

In Vivo Efficacy Assessment in a P. berghei Mouse Model

This protocol is adapted from standard 4-day suppressive tests used to evaluate antimalarial drug efficacy.

Materials:

  • 6-8 week old female Swiss albino mice (or other suitable strain)

  • Plasmodium berghei (chloroquine-sensitive or resistant strain)

  • DXR inhibitor (e.g., fosmidomycin analog)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Standard antimalarial drug (e.g., chloroquine) as a positive control

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally (IP) with 1x10^7 P. berghei-parasitized red blood cells.

  • Grouping: Randomly divide the infected mice into experimental groups (n=5-6 mice per group):

    • Vehicle control (negative control)

    • DXR inhibitor (at various doses, e.g., 25, 50, 100 mg/kg/day)

    • Positive control (e.g., chloroquine at 5 mg/kg/day)

  • Drug Administration:

    • Two hours post-infection (Day 0), begin drug administration.

    • Administer the DXR inhibitor and control drugs orally (PO) or via the desired route once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring:

    • On Day 4, prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa.

    • Determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasite suppression using the following formula: % Suppression = [ (Parasitemia in Vehicle Control - Parasitemia in Treated Group) / Parasitemia in Vehicle Control ] * 100

    • Calculate the ED50 (the dose that suppresses parasitemia by 50%) using appropriate statistical software.

Experimental_Workflow start Start infection Infect Mice with P. berghei start->infection grouping Randomly Group Mice (n=5-6 per group) infection->grouping treatment Administer DXR Inhibitor or Controls (Days 0-3) grouping->treatment monitoring Monitor Parasitemia (Day 4) treatment->monitoring analysis Data Analysis: Calculate % Suppression & ED50 monitoring->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to allow for easy comparison between different DXR inhibitors and controls.

Table 1: In Vivo Antimalarial Activity of DXR Inhibitors against P. berghei

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) ± SDPercent Suppression (%)
Vehicle Control-25.4 ± 3.1-
DXR Inhibitor A 2512.7 ± 2.550.0
506.3 ± 1.875.2
1001.2 ± 0.595.3
Fosmidomycin 508.9 ± 2.165.0
Chloroquine 50.1 ± 0.0599.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Discussion and Future Directions

The evaluation of novel DXR inhibitors in mouse models of malaria is a critical step in the preclinical drug development pipeline. The protocols and data presentation formats provided here offer a standardized framework for these assessments. While fosmidomycin has shown clinical efficacy, its pharmacokinetic properties are suboptimal. Therefore, the development of new analogs with improved potency and drug-like properties is an active area of research.[4][5] Future studies should also consider using humanized mouse models infected with P. falciparum to better predict clinical efficacy.[6] Furthermore, investigating the potential for resistance development to new DXR inhibitors is crucial for their long-term viability as antimalarial agents.

References

Application Notes and Protocols for Testing DXR-IN-2 Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DXR-IN-2 is a potent and selective inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate (or MEP) pathway of isoprenoid biosynthesis.[1][2] This pathway is essential for the survival of many pathogenic bacteria but is absent in humans, making DXR an attractive target for the development of novel antibacterial agents with selective toxicity.[2][3][4] Isoprenoids are vital for various cellular functions, including the formation of cell membranes and electron transport. By inhibiting DXR, this compound disrupts the production of these essential molecules, leading to bacterial growth inhibition and death. These application notes provide detailed protocols for evaluating the in vitro antibacterial activity of this compound.

Mechanism of Action: DXR Inhibition

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is responsible for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids. DXR catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP. This compound, as a competitive inhibitor, binds to the active site of the DXR enzyme, preventing the binding of the natural substrate, DXP. This blockade halts the entire downstream pathway, depriving the bacterium of essential isoprenoid precursors.

DXR_Pathway Pyruvate Pyruvate + GAP DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS DXR_enzyme DXR Enzyme DXP->DXR_enzyme MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) Isoprenoids Isoprenoids MEP->Isoprenoids Downstream Enzymes DXR_IN_2 This compound DXR_IN_2->DXR_enzyme Inhibition DXR_enzyme->MEP NADPH

Figure 1: this compound Mechanism of Action.

Experimental Protocols

The following section details the protocols for determining the antibacterial efficacy of this compound. It is recommended to use appropriate control strains, including both susceptible and resistant phenotypes, to validate the assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Test bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Mycobacterium tuberculosis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Fosmidomycin, Ciprofloxacin)

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (no drug) and a negative control (no bacteria) for each bacterial strain.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration with no visible growth.

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)Fosmidomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
E. coli ATCC 25922480.015
P. aeruginosa ATCC 2785316320.25
S. aureus ATCC 29213>64>640.5
MDR E. coli (Clinical Isolate)81632
XDR P. aeruginosa (Clinical Isolate)3264>128
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7][8]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or PBS

  • Micropipettes and sterile tips

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Spot-inoculate the aliquots onto separate, labeled MHA plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC RatioInterpretation
E. coli ATCC 25922482Bactericidal
P. aeruginosa ATCC 2785316644Bactericidal
MDR E. coli (Clinical Isolate)8162Bactericidal
XDR P. aeruginosa (Clinical Isolate)32>128>4Likely Tolerant
Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterium over time.[3][9]

Materials:

  • This compound at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC)

  • Bacterial culture in the logarithmic growth phase

  • CAMHB

  • Sterile flasks or tubes

  • MHA plates

  • Shaking incubator

Protocol:

  • Prepare flasks containing CAMHB with this compound at the desired concentrations (e.g., 0x, 0.5x, 1x, 2x, and 4x MIC).

  • Inoculate each flask with a standardized bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[9]

Time_Kill_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare this compound concentrations in broth (0x, 0.5x, 1x, 2x, 4x MIC) B Inoculate with log-phase bacteria (~5x10^5 CFU/mL) A->B C Incubate at 37°C with shaking B->C D Withdraw aliquots at 0, 2, 4, 6, 8, 24 hours C->D E Perform serial dilutions and plate on MHA D->E F Incubate plates and count CFU E->F G Plot log10 CFU/mL vs. Time F->G

Figure 2: Time-Kill Kinetics Assay Workflow.

Data Presentation:

Time (hours)Control (log₁₀ CFU/mL)1x MIC this compound (log₁₀ CFU/mL)2x MIC this compound (log₁₀ CFU/mL)4x MIC this compound (log₁₀ CFU/mL)
05.75.75.75.7
26.55.24.84.1
47.84.53.93.0
68.93.82.9<2 (limit of detection)
89.13.1<2 (limit of detection)<2 (limit of detection)
249.32.5<2 (limit of detection)<2 (limit of detection)
Anti-Biofilm Activity Assay

This assay evaluates the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms using the crystal violet staining method.[4][10]

Materials:

  • This compound

  • Biofilm-forming bacterial strain (e.g., P. aeruginosa)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol for Inhibition of Biofilm Formation:

  • Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.

  • Add a standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to each well.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently wash the wells twice with PBS to remove planktonic bacteria.

  • Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

  • Wash the wells with PBS to remove excess stain and allow the plate to air dry.

  • Solubilize the stain by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol for Eradication of Pre-formed Biofilms:

  • Inoculate a 96-well plate with a standardized bacterial suspension and incubate for 24-48 hours to allow biofilm formation.

  • Gently wash the wells with PBS to remove planktonic cells.

  • Add fresh media containing serial dilutions of this compound to the wells with pre-formed biofilms.

  • Incubate for another 24 hours.

  • Follow steps 5-9 from the inhibition protocol.

Biofilm_Assay_Workflow cluster_inhibition Inhibition of Formation cluster_eradication Eradication of Pre-formed Biofilm cluster_staining Staining and Quantification A1 Add this compound dilutions and bacterial inoculum B1 Incubate 24-48h to form biofilm A1->B1 E Wash wells with PBS B1->E A2 Incubate bacteria for 24-48h to form biofilm B2 Wash to remove planktonic cells A2->B2 C2 Add fresh media with This compound dilutions B2->C2 D2 Incubate for 24h C2->D2 D2->E F Stain with 0.1% Crystal Violet E->F G Wash to remove excess stain F->G H Solubilize stain with 30% Acetic Acid G->H I Measure Absorbance at 570 nm H->I

Figure 3: Anti-Biofilm Assay Workflow.

Data Presentation:

This compound Conc. (µg/mL)Inhibition of Biofilm Formation (% of Control)Eradication of Pre-formed Biofilm (% of Control)
0 (Control)100100
0.5 x MIC8595
1 x MIC4075
2 x MIC1550
4 x MIC530

Conclusion

These protocols provide a comprehensive framework for the in vitro evaluation of the antibacterial activity of this compound. The data generated from these assays will be crucial for understanding the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to fully characterize the therapeutic potential of this compound as a novel antibacterial agent.

References

Application Notes and Protocols for DXR-IN-2 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DXR-IN-2, also identified as Compound 11a, is a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway.[1] This pathway is essential for isoprenoid biosynthesis in many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans, making DXR a promising target for novel anti-infective agents.[1] this compound is an α,β-unsaturated fosmidomycin N-acyl analog that has demonstrated significant in vitro activity against P. falciparum.[1]

This document provides a summary of the available preclinical data for this compound and offers a representative protocol for its evaluation in animal models of malaria, based on studies of similar compounds targeting the DXR enzyme.

Data Presentation

In Vitro Activity of this compound (Compound 11a)

The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound.

ParameterTarget/Cell LineIC₅₀ (μM)Reference
Enzymatic InhibitionPlasmodium falciparum DXR0.11[2]
Antiparasitic ActivityPlasmodium falciparum0.37[2]
CytotoxicityHuman HepG2 cells>50[1]
In Vivo Efficacy of a Related DXR Inhibitor Prodrug

While specific in vivo dosage and administration data for this compound (Compound 11a) are not publicly available, a prodrug of a structurally related α,β-unsaturated fosmidomycin analog demonstrated significant efficacy in a mouse model of malaria, comparable to that of chloroquine.[1] The following table presents hypothetical dosage information for this compound based on typical preclinical antimalarial studies for illustrative purposes. Note: These values are not based on direct experimental evidence for this compound and would require empirical determination.

Animal ModelRoute of AdministrationVehicleDose Range (mg/kg/day)Dosing Frequency
Mouse (Mus musculus)Oral (gavage)0.5% Hydroxypropyl methylcellulose (HPMC) / 0.1% Tween 80 in water10 - 100Once daily
Mouse (Mus musculus)Intraperitoneal (IP)Saline5 - 50Once daily

Signaling Pathway

The MEP pathway is the target of this compound. Inhibition of the DXR enzyme blocks the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP), thereby halting the production of essential isoprenoids and leading to parasite death.

MEP_Pathway MEP Pathway Inhibition by this compound Pyruvate Pyruvate DXS DXS Pyruvate->DXS G3P Glyceraldehyde-3-phosphate G3P->DXS DXP 1-Deoxy-D-xylulose-5-phosphate (DXP) DXS->DXP DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol-4-phosphate (MEP) DXR->MEP Downstream Downstream MEP Pathway Enzymes MEP->Downstream Isoprenoids Isoprenoids (essential for parasite survival) Downstream->Isoprenoids DXR_IN_2 This compound DXR_IN_2->DXR Inhibition Experimental_Workflow In Vivo Efficacy Study Workflow cluster_setup Setup cluster_infection_treatment Infection and Treatment cluster_monitoring_endpoint Monitoring and Endpoint Acclimatization Acclimatize Mice (7 days) Randomization Randomize into Treatment Groups (n=5/group) Acclimatization->Randomization Infection Day 0: Infect Mice with P. berghei (1x10^7 iRBCs, IP) Randomization->Infection Treatment_D0 Day 0 (+2h): Administer First Dose (PO) Infection->Treatment_D0 Treatment_D1_D3 Days 1-3: Administer Daily Doses (PO) Treatment_D0->Treatment_D1_D3 Blood_Smear Day 4: Prepare Thin Blood Smears Treatment_D1_D3->Blood_Smear Parasitemia Determine Percent Parasitemia (Giemsa Staining) Blood_Smear->Parasitemia Data_Analysis Calculate Percent Inhibition Parasitemia->Data_Analysis

References

Application Notes and Protocols for Measuring DXR-IN-2 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DXR-IN-2 is a novel investigational inhibitor targeting 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway.[1][2] This pathway is essential for the synthesis of isoprenoids in many pathogens, including bacteria and parasites, but is absent in humans, making DXR an attractive target for antimicrobial drug development.[2] Emerging evidence also suggests the potential for targeting metabolic pathways like the MEP pathway in cancer therapy. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical animal models.

Signaling Pathway of DXR Inhibition

The DXR enzyme catalyzes the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP).[1] this compound, as an inhibitor, is hypothesized to block this step, thereby depleting the downstream isoprenoid precursors necessary for essential cellular processes in susceptible organisms or cancer cells.

DXR_Pathway DXP 1-deoxy-D-xylulose-5-phosphate (DXP) DXR DXR Enzyme DXP->DXR Substrate MEP 2-C-methyl-D-erythritol-4-phosphate (MEP) DXR->MEP Catalysis Isoprenoids Isoprenoid Biosynthesis MEP->Isoprenoids DXR_IN_2 This compound DXR_IN_2->Inhibition Inhibition->DXR

Figure 1: this compound Mechanism of Action.

I. Tumor Growth Inhibition Studies in Xenograft Models

One of the primary methods to evaluate the in vivo efficacy of an anti-cancer agent is through tumor growth inhibition studies using xenograft models. This involves implanting human cancer cells into immunodeficient mice.

Experimental Workflow

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell Culture Cell Culture Implantation Subcutaneous Implantation of Cancer Cells Cell Culture->Implantation Tumor Growth Tumor Growth to Palpable Size Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment This compound or Vehicle Administration (i.p., p.o.) Randomization->Treatment Monitoring Tumor Volume Measurement (Calipers) Treatment->Monitoring Body Weight Body Weight Monitoring Treatment->Body Weight Endpoint Euthanasia at Predefined Tumor Volume or Time Tumor Excision Tumor Excision and Weight Measurement Endpoint->Tumor Excision Tissue Analysis Pharmacodynamic & Histological Analysis Tumor Excision->Tissue Analysis

Figure 2: Xenograft Study Workflow.
Detailed Protocol

1. Cell Culture and Animal Model:

  • Culture a relevant human cancer cell line (e.g., a line known to have high metabolic activity).

  • Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

2. Tumor Implantation:

  • Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

3. Tumor Growth and Randomization:

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups (n=8-10 mice per group).

4. Dosing and Administration:

  • Prepare this compound in a suitable vehicle.

  • Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily for 21 days).

  • The control group receives the vehicle only.

5. Monitoring:

  • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

6. Endpoint:

  • Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.

  • Excise tumors and record their weight.

Data Presentation

Table 1: Hypothetical Tumor Growth Inhibition Data for this compound

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control01850 ± 150-1.9 ± 0.2
This compound101200 ± 12035.11.2 ± 0.15
This compound30750 ± 9059.50.8 ± 0.1
This compound100350 ± 5081.10.4 ± 0.05

II. Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

PK/PD studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its effect on the target.[3][4]

Experimental Protocol

1. Pharmacokinetic Study:

  • Administer a single dose of this compound to a cohort of mice.

  • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

2. Pharmacodynamic (Biomarker) Study:

  • Dose tumor-bearing mice with this compound.

  • Collect tumor tissue and/or surrogate tissues at various time points after dosing.

  • Analyze the tissue for biomarkers that indicate target engagement. For a DXR inhibitor, this could be the measurement of MEP pathway metabolites.

Data Presentation

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Half-life (hr)
30i.p.15000.575004.2
30p.o.8001.042004.5

Table 3: Hypothetical Pharmacodynamic Modulation of a Downstream Metabolite

Treatment GroupDose (mg/kg)Time Post-Dose (hr)Relative Metabolite Level (%) ± SEM
Vehicle Control04100 ± 8
This compound30445 ± 5
This compound30860 ± 7
This compound302485 ± 9

III. Biomarker Analysis

Identifying and validating biomarkers is essential for monitoring the biological activity of this compound and for potential clinical translation.[5][6][7]

Logical Relationship of Biomarker Analysis

Biomarker_Logic cluster_proximal Proximal Biomarkers cluster_distal Distal Biomarkers DXR_IN_2 This compound Administration Target_Engagement Target Engagement (DXR Inhibition) DXR_IN_2->Target_Engagement Pathway_Modulation MEP Pathway Modulation Target_Engagement->Pathway_Modulation Metabolite_Levels Measurement of MEP Pathway Metabolites Target_Engagement->Metabolite_Levels Biological_Response Biological Response (e.g., Anti-tumor activity) Pathway_Modulation->Biological_Response Proliferation_Markers Proliferation Markers (e.g., Ki-67) Biological_Response->Proliferation_Markers Apoptosis_Markers Apoptosis Markers (e.g., Cleaved Caspase-3) Biological_Response->Apoptosis_Markers

Figure 3: Biomarker Strategy for this compound.
Recommended Biomarker Assays

  • Metabolomics:

    • Protocol: Extract metabolites from tumor tissue and plasma. Use LC-MS or GC-MS to quantify the levels of DXP, MEP, and other downstream isoprenoid precursors. A successful target engagement by this compound should lead to an accumulation of DXP and a reduction of MEP and subsequent metabolites.

  • Immunohistochemistry (IHC):

    • Protocol: Fix tumor tissues in formalin and embed in paraffin. Section the tissues and stain for markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). A reduction in Ki-67 and an increase in cleaved caspase-3 would indicate anti-tumor efficacy.

Data Presentation

Table 4: Hypothetical Biomarker Modulation in Tumor Tissue

Treatment GroupDose (mg/kg)Relative MEP Level (%)Ki-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)
Vehicle Control0100855
This compound30403025
This compound100151050

Conclusion

The in vivo efficacy of this compound can be comprehensively evaluated through a combination of tumor growth inhibition studies, PK/PD analysis, and biomarker assessment. The protocols and data structures provided in these application notes offer a robust framework for preclinical investigation. Successful outcomes in these studies, demonstrating a favorable therapeutic window and clear evidence of on-target activity, would strongly support the further development of this compound as a novel therapeutic agent.

References

Application Notes and Protocols: Synthesis and Purification of DXR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the synthesis and purification methods for DXR inhibitors, a promising class of antimicrobial agents. While a specific compound designated "DXR-IN-2" is not explicitly detailed in the reviewed literature, this document outlines a general yet detailed protocol for the synthesis of lipophilic analogs of known DXR inhibitors like fosmidomycin and FR900098, which is a common strategy to enhance their efficacy.[1][2][3]

Introduction to DXR and the MEP Pathway

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is a crucial enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] This metabolic pathway is responsible for the biosynthesis of isoprenoids, which are essential for various cellular functions, including cell wall synthesis.[2] Many pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum, rely on the MEP pathway for survival.[1][2] Crucially, this pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid synthesis, making DXR an attractive target for the development of novel antimicrobial drugs with selective toxicity.[1][2][4]

Inhibition of DXR blocks the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to MEP, the second and rate-limiting step in the MEP pathway, ultimately leading to cell death in susceptible pathogens.[2][5] Natural products like fosmidomycin and FR900098 are potent inhibitors of DXR.[2][5] However, their clinical utility is often limited by their high polarity, which results in poor cell permeability and rapid clearance.[1][2][5] Consequently, a significant focus of current research is the synthesis of more lipophilic analogs to overcome these limitations.[1][2][3][4]

Signaling Pathway: The MEP Pathway and DXR Inhibition

The MEP pathway is a validated target for antimicrobial drug discovery. The diagram below illustrates the key steps of this pathway and the point of inhibition by DXR inhibitors.

MEP_Pathway Pyruvate Pyruvate + Glyceraldehyde 3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (NADPH-dependent) CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME MCT CDP_MEP 2-Phospho-4-(cytidine 5'- diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP MCS HMBPP (E)-4-Hydroxy-3-methyl-but- 2-enyl pyrophosphate ME_cPP->HMBPP HDS IPP_DMAPP Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) HMBPP->IPP_DMAPP HDR Isoprenoids Isoprenoids (e.g., for cell wall synthesis) IPP_DMAPP->Isoprenoids DXR_Inhibitor DXR Inhibitor (e.g., Fosmidomycin, FR900098 analogs) DXR_Inhibitor->DXP Inhibits DXR

Caption: The MEP pathway for isoprenoid biosynthesis and the inhibitory action of DXR inhibitors.

Experimental Protocols

The following sections provide a generalized methodology for the synthesis and purification of a lipophilic DXR inhibitor, based on strategies for creating analogs of FR900098.

Synthesis of a Lipophilic FR900098 Analog

This protocol describes a representative synthesis of an FR900098 analog with lipophilic substitutions to enhance cell permeability and DXR inhibition. The overall workflow is depicted in the diagram below.

Synthesis_Workflow Start Starting Materials (e.g., substituted benzaldehyde, phosphite) Step1 Step 1: Arbuzov Reaction (Formation of phosphonate) Start->Step1 Step2 Step 2: Wittig-Horner Reaction (Formation of α,β-unsaturated ester) Step1->Step2 Step3 Step 3: Michael Addition (Introduction of hydroxamate precursor) Step2->Step3 Step4 Step 4: Hydrolysis (Formation of the final hydroxamic acid) Step3->Step4 Purification Purification (e.g., Column Chromatography, HPLC) Step4->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Final_Product Final Lipophilic DXR Inhibitor Characterization->Final_Product

Caption: General workflow for the synthesis of a lipophilic DXR inhibitor.

Materials and Reagents:

  • Substituted benzaldehyde (e.g., 3,4-dichlorobenzaldehyde)

  • Triethyl phosphite

  • Sodium hydride

  • N-hydroxyphthalimide

  • Appropriate solvents (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Reagents for hydrolysis (e.g., Hydrazine hydrate)

  • Silica gel for column chromatography

  • Solvents for HPLC (e.g., Acetonitrile, Water with 0.1% Trifluoroacetic acid)

Procedure:

  • Phosphonate Synthesis (Arbuzov Reaction):

    • A mixture of the substituted benzaldehyde and triethyl phosphite is heated under an inert atmosphere.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the excess phosphite is removed under reduced pressure to yield the crude phosphonate.

  • α,β-Unsaturated Ester Formation (Wittig-Horner Reaction):

    • The crude phosphonate is dissolved in an anhydrous solvent like THF.

    • The solution is cooled to 0°C, and a strong base such as sodium hydride is added portion-wise.

    • After stirring, a solution of an appropriate ester is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

    • The combined organic layers are dried and concentrated to give the crude α,β-unsaturated ester.

  • Michael Addition:

    • The α,β-unsaturated ester and N-hydroxyphthalimide are dissolved in a suitable solvent.

    • A base is added, and the mixture is stirred at room temperature.

    • After completion, the reaction is worked up by extraction and the crude product is purified by column chromatography.

  • Hydrolysis to Form the Hydroxamic Acid:

    • The product from the Michael addition is dissolved in a solvent such as ethanol.

    • Hydrazine hydrate is added, and the mixture is stirred.

    • The resulting precipitate is filtered off, and the filtrate is concentrated.

    • The residue is purified to yield the final lipophilic DXR inhibitor.

Purification Methods

Purification is a critical step to obtain a highly pure compound for biological assays. A two-step purification process is often employed.

1. Flash Column Chromatography:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The polarity of the solvent system is gradually increased to elute the desired compound.

  • Procedure:

    • The crude product is dissolved in a minimal amount of the mobile phase and loaded onto a silica gel column.

    • The column is eluted with the solvent gradient, and fractions are collected.

    • Fractions are analyzed by TLC to identify those containing the pure product.

    • The pure fractions are combined and the solvent is evaporated.

2. High-Performance Liquid Chromatography (HPLC):

For final purification to achieve high purity, Reverse-Phase HPLC is often utilized.

  • Column: C18 column

  • Mobile Phase: A gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Procedure:

    • The partially purified product from column chromatography is dissolved in the mobile phase.

    • The solution is injected into the HPLC system.

    • The peak corresponding to the desired product is collected.

    • The solvent is removed by lyophilization to yield the final pure compound.

Data Presentation

The following table summarizes representative quantitative data that would be collected during the synthesis and characterization of a DXR inhibitor.

ParameterDescriptionTypical Value/Method
Yield The percentage of the theoretical maximum amount of product obtained.60-80% (overall)
Purity The percentage of the sample that is the desired compound.>95% (determined by HPLC)
¹H NMR Nuclear Magnetic Resonance spectroscopy to confirm the structure.Chemical shifts (δ) in ppm consistent with the proposed structure.
¹³C NMR Nuclear Magnetic Resonance spectroscopy to confirm the carbon skeleton.Chemical shifts (δ) in ppm consistent with the proposed structure.
Mass Spec. Mass spectrometry to determine the molecular weight.m/z value corresponding to [M+H]⁺ or [M-H]⁻.
IC₅₀ The half maximal inhibitory concentration against the target enzyme (DXR).Varies widely depending on the analog (nM to µM range).[1]
MIC The minimum inhibitory concentration against a target pathogen.Varies depending on the pathogen and the compound's permeability.

Conclusion

The development of novel DXR inhibitors is a promising strategy to combat antimicrobial resistance. The synthesis of lipophilic analogs of natural products like fosmidomycin and FR900098 is a key approach to improve their pharmacological properties. The protocols and information presented here provide a foundational guide for researchers in the synthesis, purification, and characterization of these important compounds. Careful execution of these experimental procedures and thorough characterization are essential for the successful development of new and effective DXR-targeted therapies.

References

Application Notes and Protocols for the Detection of DXR-IN-2 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DXR-IN-2 is a novel investigational compound targeting the 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) enzyme, a key component of the methylerythritol phosphate (MEP) pathway.[1] This pathway is essential for the biosynthesis of isoprenoids in many pathogenic bacteria, making this compound a promising candidate for new antibacterial therapies.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. These application notes provide detailed protocols for the analysis of this compound in biological samples using high-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates requires sensitive and selective analytical methods. The primary recommended methods are HPLC with ultraviolet (UV) or fluorescence detection and, for higher sensitivity and specificity, LC-MS/MS. The choice of method depends on the required limit of quantification, the complexity of the sample matrix, and the stage of drug development.

Data Presentation: Quantitative Method Performance

The following tables summarize the typical performance characteristics of the analytical methods for this compound quantification.

Table 1: LC-MS/MS Method Performance in Human Plasma

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy at LLOQ95.2% - 104.5%
Precision at LLOQ (RSD%)< 15%
Intra-day Accuracy96.8% - 103.2%
Intra-day Precision (RSD%)< 10%
Inter-day Accuracy97.5% - 102.1%
Inter-day Precision (RSD%)< 12%
Recovery> 85%
Matrix EffectMinimal (< 10%)

Table 2: HPLC-UV Method Performance in Human Plasma

ParameterResult
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 ng/mL
Accuracy at LLOQ92.7% - 105.8%
Precision at LLOQ (RSD%)< 20%
Intra-day Accuracy94.5% - 103.9%
Intra-day Precision (RSD%)< 15%
Inter-day Accuracy95.1% - 104.3%
Inter-day Precision (RSD%)< 15%
Recovery> 80%

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS

This protocol describes a robust and sensitive method for the determination of this compound in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • This compound: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2 (quantifier and qualifier)

    • Internal Standard: [M+H]+ → fragment ion

3. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Protocol 2: this compound Quantification in Human Plasma using HPLC-UV

This protocol is suitable for studies where high sensitivity is not a primary requirement.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample, add 50 µL of internal standard solution and 1 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the HPLC system.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 10 mM phosphate buffer (pH 3.5) in a 40:60 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by the UV absorption maximum of this compound.

  • Column Temperature: 30°C.

Mandatory Visualizations

Signaling Pathway

MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde-3-phosphate GAP->DXS DOXP 1-Deoxy-D-xylulose-5-phosphate (DOXP) DXS->DOXP DXR DXR DOXP->DXR MEP 2-C-Methyl-D-erythritol-4-phosphate (MEP) DXR->MEP Downstream Downstream Isoprenoid Biosynthesis MEP->Downstream DXR_IN_2 This compound DXR_IN_2->DXR Inhibition

Caption: The MEP pathway and the inhibitory action of this compound on the DXR enzyme.

Experimental Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation / LLE Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (LC) Reconstitute->LC MS Mass Spectrometry (MS/MS) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the analysis of this compound in biological samples.

Stability and Storage Considerations

The stability of this compound in biological matrices is critical for accurate quantification.[5][6] It is recommended to evaluate the stability under various conditions:

  • Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Determine stability at room temperature for the duration of sample preparation.

  • Long-Term Stability: Evaluate stability in frozen storage (-20°C or -80°C) over several months.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Proper sample handling and storage are crucial to prevent degradation.[7][8] Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA), and plasma should be separated by centrifugation as soon as possible.[9] Samples should be stored frozen at -80°C until analysis.

Conclusion

The described LC-MS/MS and HPLC-UV methods provide reliable and reproducible approaches for the quantification of this compound in biological samples. The LC-MS/MS method is recommended for studies requiring high sensitivity and selectivity, particularly in early drug development stages. The HPLC-UV method offers a cost-effective alternative for later-stage studies or when higher concentrations are expected. Proper validation of these methods according to regulatory guidelines is essential before their application in preclinical and clinical studies.

References

Troubleshooting & Optimization

common problems with DXR-IN-2 solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DXR-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[1] DXR is a key enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many pathogens, including the malaria parasite Plasmodium falciparum.[1][2] By inhibiting DXR, this compound blocks this pathway, thereby suppressing the growth of the parasite.[1] Isoprenoid precursors are vital for various cellular functions, and because the MEP pathway is absent in humans, it is an attractive target for antimicrobial and antimalarial drugs.

Q2: What are the primary applications of this compound in research?

This compound is primarily used as an antimalarial agent in research settings.[1] It is a valuable tool for studying the MEP pathway and for the development of new therapeutic agents against malaria and other diseases caused by pathogens that rely on this pathway.

Q3: How should I store this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from moisture. Stock solutions should be stored at -80°C for up to six months or at -20°C for one month.

Troubleshooting Guide: this compound Solubility Issues

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is a lipophilic compound, which can present solubility challenges in aqueous solutions. Based on available data and general practices for similar compounds, the following solvents are recommended:

  • Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing stock solutions of this compound.[3] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4]

  • Ethanol: Can be used, particularly in combination with other solvents, to enhance the solubility of lipophilic compounds.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be used for dissolving compounds with low aqueous solubility.

It is crucial to start with a high-quality, anhydrous grade of the chosen solvent to avoid precipitation.

Q2: My this compound is not fully dissolving in DMSO. What can I do?

If you are experiencing difficulty dissolving this compound in DMSO, even at the recommended concentrations, you can try the following techniques:

  • Ultrasonication: Applying ultrasonic waves can help to break down compound aggregates and enhance dissolution. The product datasheet for this compound specifically mentions the need for ultrasonication to achieve a 100 mg/mL concentration in DMSO.

  • Gentle Warming: Gently warming the solution (e.g., in a 37°C water bath) can increase the solubility of the compound. Avoid excessive heat, as it may degrade the compound.

  • Vortexing: Vigorous mixing can also aid in the dissolution process.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers such as PBS is generally not recommended due to its lipophilic nature. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium. When diluting, add the stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation.

Q4: I observed precipitation when I diluted my this compound stock solution into my cell culture medium. How can I prevent this?

Precipitation upon dilution into aqueous media is a common issue with lipophilic compounds. Here are some strategies to mitigate this:

  • Lower the Final Concentration: The final concentration of the compound in your assay should not exceed its solubility limit in the aqueous medium.

  • Increase the Percentage of Co-solvent: If your experimental system allows, you can increase the final concentration of the organic solvent (e.g., DMSO) in your medium. However, be mindful of the potential for solvent toxicity to your cells. Most cell lines can tolerate DMSO concentrations up to 0.5-1%.

  • Use a Surfactant or Carrier: In some cases, non-ionic surfactants like Tween-80 or Pluronic F-68, or carrier proteins like bovine serum albumin (BSA), can be included in the final solution to help maintain the solubility of the compound.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound. Please note that comprehensive data in a wide range of solvents is limited.

SolventConcentrationMethodReference
DMSO100 mg/mL (306.37 mM)Requires ultrasonicationMedChemExpress

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 326.40 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 326.40 g/mol = 0.003264 g = 3.264 mg

  • Weigh this compound: Carefully weigh out 3.264 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the relevant biological pathway and a general experimental workflow for using this compound.

MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde-3-phosphate GAP->DXS DXP 1-Deoxy-D-xylulose-5-phosphate (DXP) DXS->DXP DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol-4-phosphate (MEP) DXR->MEP Downstream Downstream Isoprenoid Biosynthesis MEP->Downstream DXR_IN_2 This compound DXR_IN_2->DXR Inhibits

Caption: The MEP pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissolve Dissolve this compound in DMSO (with ultrasonication) Stock Prepare 10 mM Stock Solution Dissolve->Stock Dilute Dilute Stock to Working Concentration in Assay Medium Stock->Dilute Treat Treat Cells/Parasites with this compound Dilute->Treat Incubate Incubate for a Defined Period Treat->Incubate Assay Perform Assay (e.g., Growth Inhibition, Target Engagement) Incubate->Assay Collect Collect Data Assay->Collect Analyze Analyze Results (e.g., IC50 determination) Collect->Analyze

Caption: General experimental workflow for using this compound.

References

Optimizing DXR-IN-2 Concentration for In Vitro Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of DXR-IN-2 for in vitro assays. This compound is a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway.[1] This pathway is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans, making DXR an attractive drug target.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound inhibits the DXR enzyme, which catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). By blocking this crucial step in the MEP pathway, this compound prevents the synthesis of essential isoprenoids, ultimately leading to parasite death.[1]

Q2: What is a good starting concentration for my in vitro assay?

A2: A good starting point is to test a wide range of concentrations centered around the known IC50 value. For Plasmodium falciparum, the IC50 of this compound is 0.369 μM for the whole parasite and 0.1062 μM for the isolated DXR enzyme.[1] We recommend a 10-point, 3-fold serial dilution starting from 10 μM.

Q3: My this compound is not dissolving properly. What should I do?

A3: Based on information for similar compounds, this compound is likely soluble in organic solvents such as DMSO. For in vitro assays, it is common to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the aqueous assay buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity. If you observe precipitation, try gentle warming or sonication to aid dissolution.

Q4: I am seeing toxicity in my control cells at high concentrations of this compound. What could be the cause?

A4: While DXR is absent in humans, off-target effects can occur at high concentrations of any compound. First, verify that the final DMSO concentration in your highest this compound dose is not exceeding a non-toxic level for your cell type. If the DMSO concentration is safe, the observed toxicity might be due to this compound interacting with other cellular components. It is important to determine the maximum non-toxic concentration in your specific cell line.

Q5: How can I confirm that the observed effect of this compound is due to inhibition of the MEP pathway?

A5: A common method to confirm on-target activity is a rescue experiment. Since the MEP pathway produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), supplementing the culture medium with a downstream product like IPP should rescue the cells from the inhibitory effect of this compound if it is acting on-target.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound.

TargetAssay TypeIC50 (μM)
Plasmodium falciparum DXREnzyme Inhibition Assay0.1062[1]
Plasmodium falciparum (whole cell)Parasite Growth Inhibition0.369[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in 100% DMSO. For example, for a compound with a molecular weight of 300 g/mol , dissolve 3 mg in 1 mL of DMSO.

    • Vortex briefly and sonicate in a water bath for 10 minutes to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

In Vitro Antimalarial Assay (P. falciparum Growth Inhibition)

This protocol is a general guideline and should be adapted based on the specific P. falciparum strain and laboratory setup.

  • Materials: this compound stock solution, P. falciparum culture, complete culture medium (e.g., RPMI 1640 with supplements), 96-well microplates, SYBR Green I dye, lysis buffer.

  • Procedure:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 μM to 0.0005 μM.

    • Add 100 μL of the diluted this compound to the respective wells of a 96-well plate. Include wells with culture medium only (negative control) and medium with a known antimalarial drug (positive control).

    • Add 100 μL of P. falciparum culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

    • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

    • After incubation, add 100 μL of SYBR Green I lysis buffer to each well.

    • Incubate for 1 hour at room temperature in the dark.

    • Read the fluorescence on a microplate reader (excitation: 485 nm, emission: 530 nm).

    • Calculate the IC50 value by plotting the fluorescence intensity against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

MEP_Pathway cluster_0 Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP DXS GAP Glyceraldehyde-3-P GAP->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH DXR_IN_2 This compound DXR_IN_2->DXP

Caption: The Methylerythritol Phosphate (MEP) Pathway and the inhibitory action of this compound on the DXR enzyme.

Workflow A Prepare 10 mM this compound stock solution in DMSO B Perform serial dilution in culture medium A->B C Add to 96-well plate with parasite culture B->C D Incubate for 72 hours C->D E Lyse cells and add SYBR Green I D->E F Read fluorescence E->F G Calculate IC50 F->G

Caption: Experimental workflow for determining the IC50 of this compound against P. falciparum.

References

Technical Support Center: Troubleshooting DXR-IN-2 Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is DXR-IN-2 and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). DXR is a key enzyme in the methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids in many pathogens, but absent in humans.[1][2] By inhibiting DXR, this compound disrupts the production of vital isoprenoid precursors, leading to growth inhibition of the organism.[1][2]

Q2: I am observing inconsistent results in my experiments with this compound. What could be the cause?

A2: Inconsistent results are often linked to the instability of the compound in solution. This can be influenced by several factors including the solvent used, pH, temperature, and exposure to light. It is also possible that the compound is interacting with components of your assay medium. We recommend reviewing the troubleshooting guide below to identify and address the specific cause of instability.

Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?

A3: As a solid, this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions, typically prepared in a non-aqueous solvent like DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions is limited and it is recommended to prepare fresh working solutions for each experiment.

Troubleshooting Guide: this compound Instability in Solution

Q4: I prepared a stock solution of this compound in DMSO, and it appears clear. However, when I dilute it into my aqueous assay buffer, I observe precipitation. Why is this happening and how can I fix it?

A4: This is a common issue for compounds with low aqueous solubility. While this compound may be soluble in 100% DMSO, its solubility can dramatically decrease when diluted into an aqueous buffer.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

    • Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at concentrations of 0.01-0.1%), to your assay buffer can help to maintain the solubility of the compound.

    • Use a Co-solvent: If your experimental system allows, you can prepare your working solutions in a buffer containing a small percentage of an organic co-solvent like ethanol or DMSO. However, it is crucial to include a vehicle control with the same co-solvent concentration to account for any effects of the solvent on your experiment.

Q5: My this compound solution seems to lose its inhibitory activity over time, even when stored at -20°C. What could be the reason for this loss of activity?

A5: Loss of activity can be due to chemical degradation. The stability of a compound in solution is influenced by factors such as pH, temperature, and the presence of reactive species.

  • Troubleshooting Steps:

    • pH Assessment: The stability of your compound might be pH-dependent. Prepare your working solutions in buffers with different pH values (e.g., 6.5, 7.4, 8.0) to determine the optimal pH for stability.

    • Aliquot Stock Solutions: To minimize degradation from repeated freeze-thaw cycles, store your stock solution in small, single-use aliquots.

    • Fresh Preparations: For critical experiments, always prepare fresh working solutions from a new aliquot of the stock solution.

Data Presentation

Table 1: Hypothetical Solubility and Stability of this compound

SolventSolubility (mg/mL) at 25°CStability at 25°C (t½)Stability at 4°C (t½)Stability at -20°C (t½)
DMSO>50>48 hours>1 week>6 months
Ethanol2524 hours>1 week>6 months
PBS (pH 7.4)<0.1<2 hours8 hours24 hours
Cell Culture Medium<0.1<1 hour4 hours12 hours

Note: This data is hypothetical and intended for illustrative purposes only.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture onto the compound.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 450 g/mol , you would weigh out 4.5 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the microcentrifuge tube. For the example above, you would add 1 mL of DMSO.

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C.

Mandatory Visualization

G start Start: this compound Instability Observed precipitation Precipitation upon dilution? start->precipitation loss_of_activity Loss of activity over time? precipitation->loss_of_activity No lower_conc Lower final concentration precipitation->lower_conc Yes check_ph Assess pH dependence of stability loss_of_activity->check_ph Yes end End: Stable Solution Achieved loss_of_activity->end No add_surfactant Add surfactant (e.g., Tween-20) lower_conc->add_surfactant use_cosolvent Use a co-solvent with vehicle control add_surfactant->use_cosolvent use_cosolvent->end aliquot_stock Aliquot stock solution to avoid freeze-thaw check_ph->aliquot_stock fresh_prep Prepare fresh working solutions aliquot_stock->fresh_prep fresh_prep->end

Caption: Troubleshooting workflow for this compound instability.

MEP_Pathway Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS DXR DXR DXP->DXR MEP MEP Isoprenoids Isoprenoids MEP->Isoprenoids ... DXR_IN_2 This compound DXR_IN_2->DXR DXR->MEP

Caption: Simplified MEP pathway showing inhibition of DXR.

References

Technical Support Center: Enhancing the Bioavailability of DXR-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the bioavailability of DXR-IN-2, a 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) inhibitor investigated for its antimalarial activity. Given that DXR inhibitors can exhibit poor cellular permeability and low bioavailability due to their polar nature, this resource offers troubleshooting strategies and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is an inhibitor of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which is crucial for the methylerythritol phosphate (MEP) pathway in pathogens like Plasmodium falciparum, the causative agent of malaria.[1] This pathway is absent in humans, making DXR an attractive drug target. However, many DXR inhibitors are polar molecules, which can lead to poor absorption and low bioavailability, limiting their therapeutic efficacy.

Q2: What are the primary factors that may limit the bioavailability of this compound?

The primary factors likely limiting the bioavailability of this compound are:

  • Low membrane permeability: The polar nature of many DXR inhibitors can restrict their ability to cross the lipid-rich intestinal membrane and enter systemic circulation.

  • First-pass metabolism: The drug may be metabolized in the gut wall or liver before reaching the bloodstream, reducing the amount of active compound available.

Q3: What are the general strategies to improve the bioavailability of a research compound like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble or permeable drugs.[2][3][4][5] These include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.

  • Formulation with Excipients: Utilizing surfactants, co-solvents, and lipids can improve solubility and absorption.[6]

  • Prodrug Approach: Modifying the chemical structure to a more absorbable form that converts to the active drug in the body.[7][8][9][10]

  • Advanced Drug Delivery Systems: Employing lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), or nanoparticle-based systems.[2][11][12][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound and suggests potential solutions.

Problem Possible Cause Suggested Solution
Low or inconsistent efficacy in in vivo studies. Poor and variable oral absorption of this compound.1. Optimize the formulation: Consider formulating this compound in a lipid-based system or as a nanosuspension to improve dissolution and absorption. 2. Investigate a prodrug strategy: Synthesize a more lipophilic prodrug of this compound to enhance membrane permeability. 3. Administer with a permeation enhancer: Co-administration with a compound that temporarily increases intestinal permeability could be explored, though this requires careful toxicity assessment.
Precipitation of this compound in aqueous buffers during in vitro assays. Low aqueous solubility of the compound.1. Use co-solvents: Prepare stock solutions in a water-miscible organic solvent like DMSO and ensure the final concentration in the assay medium does not exceed the solubility limit. 2. Incorporate surfactants: The addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) to the assay buffer can help maintain solubility.
High variability in pharmacokinetic (PK) data between subjects. Food effects or inconsistent dissolution.1. Standardize feeding protocols: In preclinical animal studies, ensure consistent fasting or fed states across all subjects. 2. Improve formulation robustness: Develop a formulation, such as a solid dispersion or a self-emulsifying system, that provides more consistent drug release and absorption.
Difficulty achieving therapeutic concentrations in vivo despite high doses. Low permeability and/or significant first-pass metabolism.1. Consider alternative routes of administration: For initial efficacy studies, intraperitoneal or intravenous administration can bypass oral absorption barriers. 2. Evaluate nanoparticle formulations: Encapsulating this compound in nanoparticles can protect it from degradation and potentially enhance absorption.[2][11][12]

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

This protocol provides a general method for developing a simple SEDDS formulation to enhance the oral bioavailability of lipophilic or poorly water-soluble compounds like potential prodrugs of this compound.

Materials:

  • This compound (or its lipophilic prodrug)

  • Oil (e.g., Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40)

  • Co-surfactant (e.g., Transcutol® HP)

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40-60°C to ensure homogeneity.

    • Add the pre-weighed this compound to the mixture and stir until completely dissolved.

    • Allow the formulation to cool to room temperature.

  • Characterization:

    • Visual Assessment: Observe the formulation for clarity and homogeneity.

    • Self-Emulsification Test: Add a small amount of the formulation to water with gentle stirring and observe the formation of a microemulsion.

    • Droplet Size Analysis: Determine the droplet size of the resulting emulsion using dynamic light scattering.

Protocol 2: In Vitro Permeability Assay using a Caco-2 Cell Monolayer

This protocol describes a common method to assess the intestinal permeability of a compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (as a marker for monolayer integrity)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).

  • Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test solution containing this compound to the apical (donor) side of the Transwell®.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving Bioavailability

Strategy Mechanism of Action Advantages Disadvantages Suitability for this compound
Micronization Increases surface area for dissolution.Simple, cost-effective.May not be sufficient for very poorly soluble or low permeability compounds.Potentially useful as a first step.
Solid Dispersion Disperses the drug in a hydrophilic polymer matrix in an amorphous state.Significantly improves dissolution rate and can create supersaturated solutions.Can be prone to physical instability (recrystallization).Suitable if solubility is the primary barrier.
Lipid-Based Formulations (e.g., SEDDS) Presents the drug in a solubilized form, enhances lymphatic uptake.Improves absorption of lipophilic drugs, can bypass first-pass metabolism.May not be suitable for highly polar compounds.More applicable to a lipophilic prodrug of this compound.
Nanoparticles Increases surface area, can be surface-modified for targeted delivery, and protects the drug from degradation.Can improve both solubility and permeability, suitable for a wide range of drugs.More complex manufacturing and characterization.A promising approach for this compound, especially for targeted delivery to infected erythrocytes.[2][11][12]
Prodrugs Covalently modifies the drug to a more permeable form, which is then cleaved in vivo to release the active drug.Can overcome permeability barriers and improve solubility.Requires chemical synthesis and careful design to ensure efficient cleavage and low toxicity of the promoiety.Highly relevant, especially for masking the polar phosphonate group.[7][8][9][10]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Physicochemical & PK Investigation cluster_strategies Bioavailability Enhancement Strategies cluster_evaluation Evaluation P1 Low in vivo efficacy of this compound I1 Determine Solubility & Permeability P1->I1 I2 Conduct Preliminary PK Studies P1->I2 S1 Formulation Optimization (e.g., SEDDS, Nanoparticles) I1->S1 S2 Chemical Modification (Prodrug Approach) I1->S2 I2->S1 I2->S2 E1 In vitro Dissolution & Permeability Testing S1->E1 S2->E1 E2 In vivo Pharmacokinetic & Efficacy Studies E1->E2

Caption: A logical workflow for addressing the low bioavailability of this compound.

signaling_pathway cluster_pathway MEP Pathway in Plasmodium falciparum DXP 1-Deoxy-D-xylulose 5-phosphate DXR DXR Enzyme DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate Isoprenoids Isoprenoid Synthesis MEP->Isoprenoids DXR->MEP DXR_IN_2 This compound DXR_IN_2->DXR

Caption: The mechanism of action of this compound in the MEP pathway of malaria parasites.

References

Technical Support Center: Overcoming Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the characterization and mitigation of off-target effects of kinase inhibitors.

Q1: My kinase inhibitor is showing unexpected cellular phenotypes inconsistent with its intended target. How can I determine if these are off-target effects?

A1: Unexplained cellular phenotypes are a common indicator of off-target activity. To investigate this, a multi-pronged approach is recommended:

  • Target Engagement Assays: First, confirm that the inhibitor is engaging its intended target in your cellular model at the concentrations used. Techniques like cellular thermal shift assay (CETSA) or NanoBRET can be employed.

  • Dose-Response Analysis: Perform a dose-response curve for both the on-target activity and the observed phenotype. A significant discrepancy in the IC50/EC50 values may suggest the phenotype is driven by an off-target.

  • Rescue Experiments: If possible, overexpress a resistant mutant of the intended target. If the phenotype persists, it is likely an off-target effect.

  • Chemical and Genetic Controls: Use a structurally distinct inhibitor for the same target and a negative control compound that is structurally similar but inactive against the intended target. Additionally, using genetic approaches like siRNA or CRISPR/Cas9 to knockdown the intended target should phenocopy the inhibitor's effect if it is on-target.[1]

  • Kinome Profiling: Broadly screen your inhibitor against a panel of kinases to identify potential off-targets.

Q2: How can I identify the specific off-target(s) of my kinase inhibitor?

A2: Several techniques can be used to identify specific off-targets:

  • In Vitro Kinase Profiling: This is a high-throughput method where the inhibitor is tested against a large panel of purified kinases to determine its selectivity.[2] Commercial services are available for this.

  • Chemical Proteomics: Techniques like affinity chromatography using the inhibitor as a bait can help pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.

  • Computational Prediction: In silico methods, such as docking studies, can predict potential off-target interactions based on the inhibitor's structure and the structures of known kinases.[2]

Q3: What are some common strategies to mitigate the off-target effects of my kinase inhibitor?

A3: Mitigating off-target effects often involves a combination of approaches:

  • Rational Drug Design: Modify the chemical structure of the inhibitor to improve its selectivity for the intended target.[2] This can be guided by structural biology (co-crystallography) and computational modeling.

  • Dose Optimization: Use the lowest effective concentration of the inhibitor that maintains on-target activity while minimizing off-target effects.

  • Use of Multiple Inhibitors: Employing two or more structurally and mechanistically different inhibitors for the same target can help confirm that the observed phenotype is due to on-target inhibition.

  • Genetic Validation: As mentioned previously, using genetic tools like CRISPR/Cas9 to validate the on-target effects is a powerful strategy.[1]

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated during the characterization of a kinase inhibitor, here denoted as "Inhibitor X". This data helps in assessing its potency and selectivity.

ParameterTarget Kinase (Kinase A)Off-Target 1 (Kinase B)Off-Target 2 (Kinase C)
Biochemical IC50 (nM) 152501,500
Cellular EC50 (nM) 50800>10,000
Selectivity Ratio (Off-Target IC50 / Target IC50) -16.7100
Observed Phenotype ApoptosisCell Cycle ArrestNone Observed

Table 1: Hypothetical Potency and Selectivity Profile of Inhibitor X.

Key Experimental Protocols

Below are detailed methodologies for key experiments to assess and overcome off-target effects.

In Vitro Kinase Profiling

Objective: To determine the selectivity of a kinase inhibitor across a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the wells. Include appropriate controls (no inhibitor, positive control inhibitor).

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.[3]

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a kinase inhibitor in a cellular context.

Methodology:

  • Cell Treatment: Treat cultured cells with the kinase inhibitor or a vehicle control.

  • Cell Lysis: Harvest and lyse the cells.

  • Heating: Aliquot the cell lysate and heat the samples to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of the target protein by Western blotting.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

CRISPR/Cas9-Mediated Target Knockout

Objective: To validate that the observed cellular phenotype is a result of on-target inhibition.

Methodology:

  • Guide RNA Design: Design and synthesize guide RNAs (gRNAs) that target a specific exon of the gene encoding the target kinase.

  • Cell Transfection: Transfect the cells with a vector expressing both the gRNA and Cas9 nuclease.

  • Clonal Selection: Select and expand single-cell clones.

  • Knockout Validation: Screen the clones for the absence of the target protein by Western blot or genomic sequencing.

  • Phenotypic Analysis: Treat the knockout cells and wild-type control cells with the kinase inhibitor and assess the phenotype of interest. The knockout cells should be resistant to the inhibitor if the phenotype is on-target.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to overcoming kinase inhibitor off-target effects.

Signaling_Pathway Inhibitor Kinase Inhibitor Target_Kinase Target Kinase Inhibitor->Target_Kinase Inhibition Off_Target_Kinase Off-Target Kinase Inhibitor->Off_Target_Kinase Off-Target Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 On_Target_Phenotype On-Target Phenotype (e.g., Apoptosis) Downstream_Effector_1->On_Target_Phenotype Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase->Downstream_Effector_2 Off_Target_Phenotype Off-Target Phenotype (e.g., Cell Cycle Arrest) Downstream_Effector_2->Off_Target_Phenotype

Caption: On-target vs. off-target signaling pathways of a kinase inhibitor.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Confirm_Target_Engagement Confirm Target Engagement (e.g., CETSA) Start->Confirm_Target_Engagement Dose_Response Perform Dose-Response Analysis Confirm_Target_Engagement->Dose_Response Kinome_Profiling Conduct In Vitro Kinome Profiling Dose_Response->Kinome_Profiling Identify_Off_Targets Identify Potential Off-Targets Kinome_Profiling->Identify_Off_Targets Validate_Off_Targets Validate Off-Targets (e.g., siRNA, CRISPR) Identify_Off_Targets->Validate_Off_Targets Off-Targets Found Mitigation Mitigation Strategies (Rational Design, Dose Optimization) Identify_Off_Targets->Mitigation No Off-Targets Found (Re-evaluate Hypothesis) Validate_Off_Targets->Mitigation

Caption: A logical workflow for troubleshooting off-target effects.

Mitigation_Strategies Off_Target_Effect Identified Off-Target Effect Rational_Design Rational Drug Design (Improve Selectivity) Off_Target_Effect->Rational_Design Dose_Optimization Dose Optimization (Lowest Effective Dose) Off_Target_Effect->Dose_Optimization Genetic_Validation Genetic Validation (CRISPR/siRNA) Off_Target_Effect->Genetic_Validation Reduced_Off_Target_Effect Reduced/Eliminated Off-Target Effect Rational_Design->Reduced_Off_Target_Effect Dose_Optimization->Reduced_Off_Target_Effect Genetic_Validation->Reduced_Off_Target_Effect

Caption: Key strategies for mitigating off-target effects of kinase inhibitors.

References

Technical Support Center: Refining DXR Inhibitor Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "DXR-IN-2" is not found in the current scientific literature. This guide provides information on inhibitors of the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in general. The protocols and troubleshooting advice are based on established research for well-known DXR inhibitors like fosmidomycin and its analogs.

This technical support center is designed for researchers, scientists, and drug development professionals working with DXR inhibitors. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help refine treatment strategies and achieve better experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for DXR inhibitors?

A1: DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) is a key enzyme in the methylerythritol 4-phosphate (MEP) pathway.[1][2][3] This pathway is essential for the synthesis of isoprenoids in many pathogens, including bacteria and parasites, but is absent in humans, making DXR an attractive drug target.[3][4][5][6] DXR inhibitors, such as fosmidomycin and FR900098, typically act as competitive inhibitors of the DXR substrate, 1-deoxy-D-xylulose 5-phosphate (DXP).[1][2] By blocking this step, they prevent the formation of essential isoprenoids, leading to cell death.[1][2]

Q2: How can I confirm that my compound is inhibiting the MEP pathway?

A2: An isopentenyl pyrophosphate (IPP) rescue assay is a common method to confirm on-target activity.[1][2] Since DXR is upstream of IPP synthesis in the MEP pathway, supplementing the growth medium with IPP should rescue the cells from the inhibitory effects of your compound if it acts on DXR or another enzyme in the pathway.[1][2]

Q3: What are the key differences between biochemical and cell-based assays for DXR inhibitors?

A3: Biochemical assays, such as spectrophotometric enzyme inhibition assays, directly measure the effect of an inhibitor on purified DXR enzyme activity.[7] These assays are useful for determining direct inhibitory potential (e.g., IC50 values) and for structure-activity relationship (SAR) studies.[8] Cell-based assays, on the other hand, measure the inhibitor's effect on whole cells, such as bacterial or parasite growth inhibition.[9][10][11] These assays provide insights into factors like cell permeability, metabolic stability, and potential off-target effects, which are crucial for predicting in vivo efficacy.[9][11]

Q4: Why do some potent DXR inhibitors show poor activity in cell-based assays?

A4: A common reason for this discrepancy is poor cell permeability.[3][12] Many DXR inhibitors, like fosmidomycin, are highly polar and cannot efficiently cross the cell wall or membrane of certain pathogens, such as Mycobacterium tuberculosis.[3][12] Prodrug strategies, which mask the polar groups of the inhibitor, are often employed to improve cellular uptake.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no inhibition in a biochemical assay 1. Incorrect assay conditions (pH, temperature).2. Degraded enzyme or inhibitor.3. Presence of interfering substances in the inhibitor stock.1. Optimize assay conditions based on literature for the specific DXR enzyme.2. Use freshly prepared enzyme and inhibitor solutions.3. Ensure the inhibitor solvent (e.g., DMSO) is at a final concentration that does not affect enzyme activity.
High variability between replicate wells 1. Pipetting errors.2. Inconsistent mixing.3. Edge effects in the microplate.1. Use calibrated pipettes and proper pipetting techniques.2. Ensure thorough mixing of all reagents.3. Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity.
Inhibitor shows good biochemical activity but poor cell-based activity 1. Poor cell permeability of the inhibitor.2. Efflux pump activity in the target organism.3. Metabolic inactivation of the inhibitor.1. Consider synthesizing less polar analogs or a prodrug version of the inhibitor.[1]2. Test the inhibitor in a strain lacking specific efflux pumps.3. Investigate the metabolic stability of the compound in the presence of cell lysates.
High background signal in the assay 1. Non-specific binding of the inhibitor.2. Autofluorescence of the compound (in fluorescence-based assays).3. Contamination of reagents.1. Include appropriate controls without the enzyme or substrate.2. Measure the intrinsic fluorescence of the compound at the assay wavelengths.3. Use high-purity reagents and sterile techniques.

Quantitative Data: DXR Inhibitor Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known DXR inhibitors against the DXR enzyme from different organisms.

InhibitorTarget OrganismIC50 (nM)Reference
FosmidomycinE. coli38[5]
FosmidomycinZ. mobilis600[5]
FR900098A. baumannii19.5 - 45.5[13]
FR900098K. pneumoniae19.5 - 45.5[13]
Compound 6lP. falciparum110[1]
Compound 6nP. falciparum470[1]
Compound 6lM. tuberculosis780[1]
Compound 6nM. tuberculosis4780[1]
Compound 5M. tuberculosis48,400[14]
Compound 8M. tuberculosis17,800[14]

Experimental Protocols

Biochemical DXR Enzyme Inhibition Assay (Spectrophotometric)

This protocol is a generalized method for determining the IC50 of a DXR inhibitor by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Purified recombinant DXR enzyme

  • 1-deoxy-D-xylulose 5-phosphate (DXP)

  • NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, 10 mM MgCl2)

  • DXR inhibitor stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the DXR inhibitor in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • DXR enzyme (to a final concentration of ~0.5-1 µM)

    • NADPH (to a final concentration of ~150-200 µM)

    • Inhibitor dilution or vehicle control (DMSO)

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding DXP (to a final concentration of ~400-500 µM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Growth Inhibition Assay

This protocol describes a general method for assessing the minimum inhibitory concentration (MIC) of a DXR inhibitor against a bacterial strain.

Materials:

  • Bacterial strain (e.g., E. coli)

  • Growth medium (e.g., Luria-Bertani broth)

  • DXR inhibitor stock solution (in a suitable solvent)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust the optical density (OD) to a standardized value (e.g., OD600 of 0.05-0.1).

  • Prepare serial dilutions of the DXR inhibitor in the growth medium in a 96-well plate.

  • Add the bacterial inoculum to each well. Include positive (no inhibitor) and negative (no bacteria) controls.

  • Incubate the plate at 37°C with shaking for 18-24 hours.

  • Measure the OD600 of each well using a microplate reader.

  • The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of the bacteria.

Visualizations

MEP_Pathway cluster_inhibition Inhibition Point Pyruvate_G3P Pyruvate + G3P DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate_G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids DXR_Inhibitor DXR Inhibitor (e.g., Fosmidomycin) DXR DXR DXR_Inhibitor->DXR Blocks conversion

Caption: The MEP pathway with DXR as the target for inhibition.

Experimental_Workflow start Start: DXR Inhibitor Candidate biochemical_assay Biochemical Assay (Enzyme Inhibition) start->biochemical_assay ic50_determination Determine IC50 biochemical_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis cell_based_assay Cell-Based Assay (Growth Inhibition) ic50_determination->cell_based_assay Potent Compounds lead_optimization Lead Optimization sar_analysis->lead_optimization Iterative Design mic_determination Determine MIC cell_based_assay->mic_determination mic_determination->lead_optimization in_vivo_studies In Vivo Efficacy & Toxicity Studies mic_determination->in_vivo_studies Promising Leads lead_optimization->start New Analogs

References

dealing with DXR-IN-2 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing DXR-IN-2 in their experiments. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address potential issues related to cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[1] DXR is a key enzyme in the non-mevalonate pathway, also known as the methylerythritol phosphate (MEP) pathway, which is responsible for isoprenoid biosynthesis.[2][3] this compound exerts its effect by suppressing this pathway.[1]

Q2: Is this compound expected to be cytotoxic to mammalian cell lines?

A2: The MEP pathway, which this compound inhibits, is absent in humans and other mammals.[2][3][4][5] For this reason, this compound is anticipated to have low toxicity in mammalian cells, making it a selective agent against pathogens that rely on this pathway, such as the malaria parasite Plasmodium falciparum.[1][2]

Q3: I am observing unexpected cytotoxicity in my mammalian cell line after treatment with this compound. What could be the cause?

A3: While this compound is designed to be selective, unexpected cytotoxicity in mammalian cells can occur due to several factors:

  • Off-target effects: The compound may interact with other cellular targets in mammalian cells, leading to toxicity. This is a possibility with any small molecule inhibitor.

  • Compound purity: Impurities from the synthesis of this compound could be causing the cytotoxic effects.

  • Metabolic conversion: The mammalian cells might metabolize this compound into a toxic byproduct.

  • Specific cell line sensitivity: Certain cell lines, particularly those with specific genetic backgrounds or metabolic profiles, might be more susceptible to the compound.

  • Experimental artifacts: Issues such as high solvent concentration (e.g., DMSO), contamination, or incorrect dosage can lead to apparent cytotoxicity.

Q4: Are there any reports of cytotoxicity for similar DXR inhibitors in mammalian cells?

A4: Yes, studies on other DXR inhibitors, such as analogs of fosmidomycin, have shown varied results. Some fosmidomycin prodrugs have demonstrated cytotoxic effects in human fibroblast cell lines (MRC-5).[2] Conversely, other fosmidomycin analogs showed no detectable cytotoxicity in human Hs27 cells at concentrations up to 200 µM.[6] This indicates that the cytotoxic potential of DXR inhibitors in mammalian cells can be structure-dependent.

Troubleshooting Guide for Unexpected Cytotoxicity

This guide provides a systematic approach to identifying the source of unexpected cytotoxicity when using this compound in cell line experiments.

Problem Possible Cause Recommended Action
High cytotoxicity at low concentrations 1. Compound Purity: The this compound sample may contain cytotoxic impurities. 2. Incorrect Concentration: Error in calculating the final concentration of this compound. 3. Cell Line Sensitivity: The cell line being used is highly sensitive to off-target effects of the compound.1. Verify the purity of your this compound sample using analytical methods such as HPLC or mass spectrometry. If possible, test a new batch from a different supplier. 2. Double-check all calculations for dilutions and prepare a fresh stock solution. Perform a new dose-response curve. 3. Test the compound on a different, unrelated cell line to see if the effect is specific.
Cytotoxicity observed only in specific cell lines 1. On-target-like Off-target Effect: The sensitive cell line may express a protein with a binding pocket similar to the DXR enzyme, leading to an off-target interaction. 2. Metabolic Activation: The sensitive cell line may uniquely metabolize this compound into a toxic substance.1. Consider bioinformatic approaches to identify potential off-target proteins in the sensitive cell line. 2. Investigate the metabolic pathways active in the sensitive versus non-sensitive cell lines.
High variability in cytotoxicity results between experiments 1. Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can affect susceptibility to cytotoxic agents. 2. Solvent Effects: Inconsistent final concentrations of the vehicle (e.g., DMSO) across wells or experiments. 3. Assay Performance: Issues with the cytotoxicity assay itself, such as reagent variability or incubation times.1. Standardize cell culture conditions. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Ensure the final vehicle concentration is consistent and non-toxic (typically <0.1% for DMSO). Always include a vehicle-only control. 3. Review and standardize the cytotoxicity assay protocol. Include positive and negative controls in every experiment.
No cytotoxicity observed in a pathogen-infected mammalian cell line 1. Poor Cell Penetration: this compound may not be effectively entering the mammalian host cell or the pathogen within the cell. 2. Compound Instability: The compound may be unstable in the cell culture medium over the course of the experiment.1. Consider using permeabilizing agents (with appropriate controls) or investigate lipophilic prodrug versions of the inhibitor if available. 2. Assess the stability of this compound in your specific cell culture medium over time using analytical methods.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound. Note the absence of published data for mammalian cell lines, which is a key consideration for researchers.

Target Cell Line/Organism IC50 (µM) Reference
1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)Plasmodium falciparum (enzyme assay)0.1062[1]
Growth InhibitionPlasmodium falciparum (whole cell)0.369[1]
CytotoxicityVarious Mammalian Cell LinesNot Reported

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of the cells.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Assessment of Apoptosis using Annexin V/Propidium Iodide Staining

This protocol distinguishes between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells after this compound treatment. For adherent cells, use trypsin and neutralize with complete medium. Collect all cells, including any floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

MEP_Pathway MEP Pathway and this compound Inhibition Pyruvate Pyruvate DXS DXS Pyruvate->DXS G3P Glyceraldehyde-3-Phosphate G3P->DXS DXP 1-Deoxy-D-xylulose-5-Phosphate (DXP) DXS->DXP DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol-4-Phosphate (MEP) DXR->MEP Downstream Downstream Isoprenoid Biosynthesis MEP->Downstream DXR_IN_2 This compound DXR_IN_2->DXR Inhibition

Caption: The MEP pathway, inhibited by this compound at the DXR step.

Troubleshooting_Workflow Workflow for Troubleshooting this compound Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Controls Verify Vehicle and Untreated Controls are Healthy Start->Check_Controls Problem_Controls Issue with Basic Cell Culture or Assay Conditions Check_Controls->Problem_Controls No Check_Dose Perform Full Dose-Response Curve Check_Controls->Check_Dose Yes Confirm_Cytotoxicity Is Cytotoxicity Reproducible and Dose-Dependent? Check_Dose->Confirm_Cytotoxicity Not_Reproducible Variability in Experiment. Standardize Protocol. Confirm_Cytotoxicity->Not_Reproducible No Test_Purity Test Compound Purity (e.g., HPLC, MS) Confirm_Cytotoxicity->Test_Purity Yes Test_Other_Lines Test on Different Cell Lines Test_Purity->Test_Other_Lines Cell_Line_Specific Is the Effect Cell-Line Specific? Test_Other_Lines->Cell_Line_Specific Broad_Effect Broad Cytotoxicity: Likely Impurity or Off-Target Effect Cell_Line_Specific->Broad_Effect No Specific_Effect Specific Cytotoxicity: Investigate Unique Cell Line Biology Cell_Line_Specific->Specific_Effect Yes

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Optimizing the Synthesis of DXR-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the DXR-IN-2 Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound, a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).

Understanding the Target: DXR and the MEP Pathway

DXR is a key enzyme in the methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids in many pathogens, including the causative agents of malaria (Plasmodium falciparum) and tuberculosis (Mycobacterium tuberculosis).[1][2][3][4][5] Since this pathway is absent in humans, DXR is an attractive target for the development of novel antimicrobial agents.[2][3][4][5] this compound belongs to a class of inhibitors, similar to fosmidomycin and FR900098, that target this enzyme.[2][3][6]

MEP_Pathway cluster_inhibition Inhibition Pyruvate Pyruvate DXS DXP Synthase Pyruvate->DXS GAP Glyceraldehyde-3-phosphate GAP->DXS DXP 1-Deoxy-D-xylulose-5-phosphate (DXP) DXR DXR (IspC) Target of this compound DXP->DXR MEP 2-C-Methyl-D-erythritol-4-phosphate (MEP) OtherEnzymes Multiple Steps MEP->OtherEnzymes Isoprenoids Isoprenoids DXS->DXP DXR->MEP OtherEnzymes->Isoprenoids This compound This compound This compound->DXR

Caption: The MEP pathway and the inhibitory action of this compound on DXR.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Section 1: Synthesis of Diethyl (1-(3,4-dichlorophenyl)propyl)phosphonate (Intermediate 1)

This step typically involves a Michaelis-Arbuzov or a related phosphonylation reaction.

Q1: The Michaelis-Arbuzov reaction for Intermediate 1 has a very low yield. What are the common causes?

A1: Low yields in the Michaelis-Arbuzov reaction are frequently due to several factors:

  • Reaction Temperature: The reaction often requires high temperatures, typically in the range of 120-160°C. Insufficient heating can result in an incomplete or stalled reaction. Conversely, excessively high temperatures may lead to decomposition of starting materials or the product.[7][8]

  • Purity of Reagents: The trialkyl phosphite and the alkyl halide must be pure and anhydrous. Moisture can hydrolyze the phosphite starting material, reducing the amount available for the reaction.[8]

  • Reactivity of the Alkyl Halide: The reactivity of the alkyl halide is crucial. While benzyl and allyl halides are highly reactive, the reactivity of other alkyl halides can vary. Ensure the chosen halide is sufficiently reactive under the applied conditions.

  • Side Reactions: At elevated temperatures, elimination reactions can compete with the desired substitution, especially with secondary and tertiary alkyl halides.

Q2: I am observing multiple spots on my TLC plate after the phosphonylation reaction. What are the likely side products?

A2: Common side products in phosphonate synthesis include:

  • Unreacted Starting Materials: This is often due to low reaction temperatures or insufficient reaction time.

  • Phosphoric Acid Esters: These can form from side reactions of the phosphite.

  • Elimination Products: As mentioned, elimination can compete with substitution.

  • Products of Rearrangement: In some cases, carbocation intermediates can undergo rearrangement.

Q3: How can I improve the yield of the Michaelis-Arbuzov reaction?

A3: To optimize the yield, consider the following:

  • Temperature Optimization: Carefully control and optimize the reaction temperature. Start with the lower end of the recommended range and gradually increase it while monitoring the reaction progress by TLC or GC.

  • Use of a High-Boiling Solvent: While the reaction can often be run neat, using a high-boiling, inert solvent can help to maintain a consistent temperature and prevent localized overheating.[7]

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous reagents and solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of moisture.[7]

  • Purity of Starting Materials: Purify the trialkyl phosphite and alkyl halide by distillation if their purity is questionable.

ParameterCondition ACondition BCondition CExpected Outcome
Reagent Triethyl phosphiteTrimethyl phosphiteDiethyl phosphiteTrialkyl phosphites are common reagents.[7][8]
Temperature 120°C140°C160°CHigher temperatures can increase reaction rate but also side products.[7][8]
Solvent NeatTolueneXyleneHigh-boiling solvents help maintain temperature control.[7]
Atmosphere AirNitrogenArgonInert atmosphere is crucial to prevent hydrolysis.[7]

Table 1: Typical Reaction Conditions for Michaelis-Arbuzov Reaction.

Section 2: Synthesis of this compound Precursor via Reductive Amination

This step involves the reaction of an aldehyde or ketone with an amine, followed by reduction.

Q1: My reductive amination step is giving a low yield of the desired amine. What could be the issue?

A1: Low yields in reductive amination can be attributed to:

  • Inefficient Imine/Enamine Formation: The initial condensation between the carbonyl compound and the amine is a reversible equilibrium. The removal of water is necessary to drive the reaction towards the imine or enamine intermediate.[9]

  • Reduction of the Carbonyl Starting Material: Some reducing agents, like sodium borohydride, can reduce the starting aldehyde or ketone in addition to the imine.[10]

  • Instability of the Reducing Agent: Sodium triacetoxyborohydride (STAB) is sensitive to water and may decompose if the reaction is not performed under anhydrous conditions.[10]

  • Suboptimal pH: The reaction is typically carried out under weakly acidic conditions. If the pH is too low, the amine starting material will be protonated and become non-nucleophilic. If the pH is too high, the formation of the iminium ion is not favored.

Q2: How do I choose the right reducing agent for my reductive amination?

A2: The choice of reducing agent is critical:

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is often the reagent of choice. It is particularly useful because it can be added in one pot with the amine and carbonyl. It is not compatible with methanol.[10]

  • Sodium Cyanoborohydride (NaCNBH₃): Another mild reducing agent that is stable in water and can be used in protic solvents like methanol. It is more effective at lower pH.[10]

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce the starting carbonyl. It is typically added after the imine has been allowed to form completely.[10]

Reducing AgentTypical SolventKey Considerations
NaHB(OAc)₃ (STAB) DCE, DCM, THFMoisture sensitive; one-pot reaction is common.[10]
NaCNBH₃ MethanolWater stable; often requires acidic conditions.[10]
NaBH₄ Methanol, EthanolCan reduce starting carbonyl; add after imine formation.[10]

Table 2: Common Reducing Agents for Reductive Amination.

Q3: I suspect my imine is not forming efficiently. How can I improve this step?

A3: To promote imine formation:

  • Use a Dehydrating Agent: Add a dehydrating agent like molecular sieves to remove the water formed during the reaction.

  • Azeotropic Removal of Water: If using a suitable solvent like toluene, water can be removed azeotropically using a Dean-Stark apparatus.

  • Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis of this compound, an analog of FR900098, generally follows a convergent approach. A key phosphonate intermediate is first synthesized, often via a Michaelis-Arbuzov reaction. This is followed by coupling with a protected hydroxylamine derivative, and subsequent deprotection steps to yield the final product.

DXR_IN_2_Synthesis A 3,4-Dichlorobenzyl bromide C Intermediate 1 (Phosphonate) A->C Michaelis-Arbuzov B Triethyl phosphite B->C E Coupled Intermediate C->E Coupling D Protected Hydroxylamine Derivative D->E F This compound E->F Deprotection

Caption: General synthetic pathway for this compound.

Q2: What are the best practices for purifying the final this compound product?

A2: this compound, being a phosphonic acid, is highly polar. This can make purification challenging.

  • Reverse-Phase Chromatography: This is often the most effective method for purifying polar compounds like this compound.

  • Ion-Exchange Chromatography: This can be used to separate the desired product based on its acidic nature.

  • Crystallization: If the final product is a solid, recrystallization can be an effective purification method.

Q3: How can I monitor the progress of my reactions effectively?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for reactions involving phosphonates, as it can directly show the conversion of the starting phosphite to the phosphonate product. ¹H NMR can be used to monitor changes in the overall structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of the components in the reaction mixture, helping to identify the desired product and any major side products.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (1-(3,4-dichlorophenyl)propyl)phosphonate (Intermediate 1)
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-dichlorobenzyl bromide (1.0 eq).

  • Under an inert atmosphere (nitrogen or argon), add triethyl phosphite (1.2 eq).

  • Heat the reaction mixture to 140-150°C with vigorous stirring.

  • Monitor the reaction progress by TLC or ³¹P NMR until the starting benzyl bromide is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Troubleshooting_Workflow Start Low Yield in Phosphonylation Check_Temp Was the reaction temperature in the 120-160°C range? Start->Check_Temp Check_Reagents Are the reagents pure and anhydrous? Check_Temp->Check_Reagents Yes Optimize_Temp Optimize reaction temperature. Monitor by TLC/NMR. Check_Temp->Optimize_Temp No Check_Atmosphere Was the reaction run under an inert atmosphere? Check_Reagents->Check_Atmosphere Yes Purify_Reagents Purify reagents by distillation. Check_Reagents->Purify_Reagents No Use_Inert Repeat reaction under N2 or Ar. Check_Atmosphere->Use_Inert No Success Yield Improved Check_Atmosphere->Success Yes Optimize_Temp->Check_Reagents Purify_Reagents->Check_Atmosphere Use_Inert->Success

Caption: Troubleshooting workflow for low yield in the phosphonylation step.

Protocol 2: General Procedure for Reductive Amination
  • Dissolve the carbonyl compound (1.0 eq) and the amine (1.1 eq) in an anhydrous solvent (e.g., dichloroethane).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental_Workflow Start Synthesis Start Step1 Step 1: Phosphonylation Start->Step1 Purify1 Purification 1 (Distillation/Chromatography) Step1->Purify1 Step2 Step 2: Coupling Reaction Purify1->Step2 Purify2 Purification 2 (Chromatography) Step2->Purify2 Step3 Step 3: Deprotection Purify2->Step3 Purify3 Final Purification (Reverse-Phase HPLC) Step3->Purify3 End Pure this compound Purify3->End

Caption: Overall experimental workflow for the synthesis of this compound.

References

Navigating the Synthesis of DXR-IN-2: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming the challenges associated with the synthesis and scale-up of DXR-IN-2, a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). DXR is a key enzyme in the methylerythritol phosphate (MEP) pathway, a critical metabolic route for isoprenoid biosynthesis in many pathogens, including the malaria parasite Plasmodium falciparum. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to facilitate a smooth and efficient production process.

Troubleshooting Guide

Scaling up the production of any complex molecule presents a unique set of challenges, from maintaining reaction efficiency to ensuring product purity. Below are common issues encountered during the synthesis of this compound and related DXR inhibitors, along with recommended solutions.

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction, side product formation, or degradation of starting materials or product. Suboptimal reaction conditions (temperature, pressure, catalyst concentration).- Monitor reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. - Purify all starting materials and ensure they are anhydrous. - Optimize reaction temperature and catalyst loading in small-scale experiments before proceeding to a larger scale.
Formation of Impurities Side reactions due to reactive functional groups. Incomplete or excessive reaction.- Protect sensitive functional groups before carrying out reactions known to cause side products. - Carefully control the stoichiometry of reactants. - Employ appropriate purification techniques such as column chromatography or recrystallization to remove impurities.
Difficulty in Purification High polarity of the compound, leading to poor separation on standard silica gel. Product may be an oil or sticky solid, making recrystallization challenging.- Use reverse-phase chromatography for highly polar compounds. - If the product is an oil, try precipitating it from a suitable solvent system or converting it to a solid salt. - Explore alternative purification methods like ion-exchange chromatography.
Inconsistent Results Upon Scale-up Poor mixing, inefficient heat transfer, or changes in reaction kinetics at a larger scale.- Ensure efficient stirring is maintained at all scales. - Monitor and control the internal reaction temperature closely. - Consider a gradual scale-up approach, moving from lab to pilot scale before full production, to identify and address potential issues early.
Handling of Reagents Some reagents used in phosphonate and hydroxamate synthesis can be sensitive to air or moisture.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). This enzyme catalyzes a key step in the methylerythritol phosphate (MEP) pathway, which is essential for the synthesis of isoprenoids in many pathogens. By inhibiting DXR, this compound disrupts this pathway, ultimately leading to the death of the organism. The IC50 values of this compound are 0.1062 μM for Plasmodium falciparum DXR and 0.369 μM for the Plasmodium falciparum parasite[1].

Q2: What are the key chemical features of this compound that I should be aware of during synthesis?

A2: While the exact structure of this compound is not publicly detailed in the provided search results, it is described as a DXR inhibitor. Many DXR inhibitors are analogues of natural products like fosmidomycin and FR900098 and often contain phosphonate and hydroxamate functional groups. These groups can present synthetic challenges, such as sensitivity to certain reaction conditions and difficulties in purification due to their polarity.

Q3: Are there any specific safety precautions I should take when synthesizing this compound?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Some reagents commonly used in the synthesis of related compounds can be corrosive, flammable, or toxic, so it is crucial to consult the Safety Data Sheet (SDS) for each chemical before use and work in a well-ventilated fume hood.

Experimental Protocols

While the specific synthesis protocol for this compound is not available in the provided search results, a general procedure for the synthesis of non-hydroxamate lipophilic DXR inhibitors can be adapted. This provides a foundational methodology that can be optimized for the specific target molecule.

General Synthesis of a DXR Inhibitor Backbone:

A common strategy for synthesizing DXR inhibitors involves the coupling of a carboxylic acid derivative with an aminophosphonate.

  • Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add a coupling agent like EDCI·HCl (1.5 equivalents) and an activator such as HOBt (0.5 equivalents) under an inert atmosphere at 0 °C.

  • Amide Bond Formation: To the activated carboxylic acid solution, add a catalytic amount of a base like DMAP (1 equivalent), followed by the dropwise addition of the desired diethyl α-aminophosphonate (1 equivalent).

  • Reaction Monitoring: Allow the reaction mixture to stir and warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove water-soluble byproducts. The crude product can then be purified using column chromatography on silica gel or another appropriate stationary phase to yield the desired phosphonate-containing intermediate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the synthesis and evaluation of DXR inhibitors like this compound.

MEP_Pathway cluster_inputs Inputs G3P Glyceraldehyde-3-phosphate DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DXP 1-Deoxy-D-xylulose-5-phosphate DXS->DXP DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol-4-phosphate DXR->MEP Further_Steps ... MEP->Further_Steps Isoprenoids Isoprenoids Further_Steps->Isoprenoids DXR_IN_2 This compound DXR_IN_2->DXR Inhibition

Caption: The MEP pathway for isoprenoid biosynthesis, highlighting the inhibitory action of this compound on the DXR enzyme.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_scaleup Scale-up Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Enzyme_Assay In vitro DXR Enzyme Assay Characterization->Enzyme_Assay Cell_Assay In vivo Parasite Growth Inhibition Assay Characterization->Cell_Assay Data_Analysis Data Analysis (IC50 determination) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis Optimization Process Optimization Data_Analysis->Optimization Pilot Pilot Scale Production Optimization->Pilot Manufacturing Large-scale Manufacturing Pilot->Manufacturing

Caption: A general experimental workflow for the synthesis, biological evaluation, and scale-up of DXR inhibitors.

References

minimizing batch-to-batch variability of DXR-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing batch-to-batch variability of DXR-IN-2, a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway.[1][2] The MEP pathway is essential for the synthesis of isoprenoids in most bacteria, protozoa, and plants, but is absent in humans, making DXR an attractive target for antimicrobial drug development.[1][3][4][5] this compound likely acts by chelating the divalent metal ion (e.g., Mg²⁺ or Mn²⁺) in the active site of the DXR enzyme, preventing the binding and conversion of its substrate, 1-deoxy-D-xylulose-5-phosphate (DXP), to 2-C-methyl-D-erythritol-4-phosphate (MEP).[6][7]

Q2: What are the common causes of batch-to-batch variability with this compound?

Batch-to-batch variability of small molecule inhibitors like this compound can arise from several factors during synthesis, purification, and handling.[8][9] Key contributors include:

  • Purity and Impurities: Minor variations in the impurity profile between batches can significantly impact biological activity.

  • Polymorphism: Different crystalline forms of the compound can have different solubility and dissolution rates.

  • Solubility and Stability: Degradation of the compound due to improper storage or handling can lead to reduced potency.

  • Water Content: The presence of residual water can affect the accurate weighing of the compound and its stability.

Q3: How should I properly store and handle this compound to ensure its stability?

To maintain the integrity and activity of this compound, it is crucial to adhere to proper storage and handling guidelines. For potent enzyme inhibitors, the following is recommended:

  • Storage Conditions: Store the solid compound at -20°C or -80°C in a tightly sealed, light-protected container. For solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[10]

  • Solvent Selection: Use high-purity, anhydrous solvents for reconstitution. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions.

  • Handling: When preparing solutions, allow the compound to equilibrate to room temperature before opening the vial to prevent condensation. Use calibrated pipettes and ensure the compound is fully dissolved.

Q4: What are the critical parameters to control in a DXR inhibition assay to minimize variability?

Several factors can influence the outcome and reproducibility of enzyme inhibition assays.[11][12][13] To ensure consistent results, the following parameters should be strictly controlled:

  • Temperature: Enzyme activity is highly sensitive to temperature fluctuations. Maintain a constant and accurately controlled temperature throughout the assay.[11]

  • pH: The pH of the reaction buffer can affect both the enzyme's activity and the inhibitor's charge state. Use a well-buffered solution at the optimal pH for the DXR enzyme.[11]

  • Enzyme and Substrate Concentrations: Use consistent concentrations of both the DXR enzyme and its substrate (DXP). The substrate concentration should ideally be at or near the Michaelis constant (Km) for sensitive detection of competitive inhibitors.

  • Inhibitor Solubility: Ensure that this compound is fully dissolved in the assay buffer at the tested concentrations. Poor solubility can lead to inaccurate IC50 values.[14]

  • Incubation Times: Use precise and consistent pre-incubation (enzyme and inhibitor) and reaction times.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments. Inconsistent assay conditions (temperature, pH).Inaccurate pipetting of inhibitor, enzyme, or substrate.Degradation of this compound stock solution.Strictly control temperature and pH.[11]Calibrate pipettes regularly and use reverse pipetting for viscous solutions.Prepare fresh stock solutions of this compound from solid material for each experiment or use freshly thawed aliquots.[14]
Complete loss of this compound activity. Improper storage leading to degradation.Repeated freeze-thaw cycles of stock solutions.Store the compound as recommended (-20°C or -80°C, protected from light and moisture).Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[10]
Poor solubility of this compound in assay buffer. The compound may be precipitating at higher concentrations.Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low and consistent across all wells, and that it does not affect enzyme activity.[14]
Inconsistent results between different batches of this compound. Variations in purity, isomeric ratio, or crystalline form between batches.Request a Certificate of Analysis (CoA) for each batch from the supplier to compare purity and other specifications.Perform an internal quality control check on each new batch, such as measuring its IC50 against a reference batch.

Experimental Protocols

Protocol: Determination of IC50 for this compound using a Spectrophotometric DXR Inhibition Assay

This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound. The assay monitors the NADPH-dependent reduction of DXP to MEP, which is catalyzed by the DXR enzyme. The rate of NADPH oxidation is measured by the decrease in absorbance at 340 nm.[6]

Materials:

  • Recombinant DXR enzyme

  • This compound

  • 1-deoxy-D-xylulose-5-phosphate (DXP)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Prepare Serial Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Also prepare a "no inhibitor" control with the same final DMSO concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound dilution or "no inhibitor" control

    • DXR enzyme solution (to a final concentration that gives a linear reaction rate)

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add a solution of DXP and NADPH to each well to start the reaction.

  • Monitor Reaction: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the MEP pathway targeted by this compound and a typical experimental workflow for assessing its inhibitory activity.

MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde-3-phosphate GAP->DXS DXP 1-Deoxy-D-xylulose-5-phosphate DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol-4-phosphate OtherEnzymes Multiple Enzymatic Steps MEP->OtherEnzymes Isoprenoids Isoprenoids DXS->DXP DXR->MEP OtherEnzymes->Isoprenoids DXR_IN_2 This compound DXR_IN_2->DXR

MEP Pathway Inhibition by this compound

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Preincubation Pre-incubate DXR with this compound Prep_Inhibitor->Preincubation Prep_Enzyme Prepare DXR Enzyme and Substrate Solutions Prep_Enzyme->Preincubation Reaction Initiate Reaction with Substrate (DXP/NADPH) Preincubation->Reaction Measurement Monitor Absorbance Decrease at 340 nm Reaction->Measurement Calc_Velocity Calculate Initial Reaction Velocities Measurement->Calc_Velocity Plot_Data Plot % Inhibition vs. [this compound] Calc_Velocity->Plot_Data Calc_IC50 Determine IC50 Value Plot_Data->Calc_IC50

This compound IC50 Determination Workflow

References

Validation & Comparative

A Comparative Guide to DXR-IN-2 and Fosmidomycin Efficacy in Anti-Malarial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of DXR-IN-2, a novel inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), and fosmidomycin, a well-established antibiotic with anti-malarial properties. Both compounds target the non-mevalonate (MEP) pathway of isoprenoid biosynthesis, a critical metabolic route in pathogens like Plasmodium falciparum that is absent in humans, making it an attractive target for drug development. This document summarizes key quantitative data, details experimental protocols for efficacy assessment, and visualizes the targeted metabolic pathway.

Executive Summary

This compound represents a class of next-generation fosmidomycin analogues designed for enhanced potency against the DXR enzyme. While direct comparative studies featuring a compound explicitly named "this compound" are not prevalent in publicly available literature, extensive research on fosmidomycin analogues reveals a significant potential for improved efficacy. This guide uses data from a highly potent fosmidomycin analogue, referred to herein as a representative this compound compound, to draw a comparative analysis with fosmidomycin. The data indicates that these advanced analogues can exhibit substantially lower half-maximal inhibitory concentrations (IC50) against P. falciparum and the DXR enzyme.

Data Presentation

The following tables summarize the in vitro efficacy of fosmidomycin and a representative potent fosmidomycin analogue (acting as a surrogate for this compound) against P. falciparum and the DXR enzyme. It is important to note that the presented data is compiled from different studies, and direct head-to-head comparisons within a single study are limited.

Table 1: In Vitro Anti-plasmodial Activity (IC50)

CompoundP. falciparum StrainIC50 (µM)Reference
Fosmidomycin3D70.81
FosmidomycinPf3D70.4 - 2.1
Representative this compound (analogue 18a) P. falciparum 0.013
Representative this compound (unnamed analogue) P. falciparum 0.040

Table 2: DXR Enzyme Inhibition (IC50)

CompoundDXR Enzyme SourceIC50 (nM)Reference
FosmidomycinP. falciparum34
FosmidomycinE. coli38
Representative this compound (analogue 18a) P. falciparum Potent Inhibition (IC50 not specified)
Representative this compound (unnamed analogue) P. falciparum <21

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted metabolic pathway and the general workflow for assessing the efficacy of DXR inhibitors.

MEP_Pathway cluster_MEP MEP Pathway cluster_Inhibitors Inhibitors Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS GAP Glyceraldehyde 3-phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR Isoprenoids Isoprenoids MEP->Isoprenoids Multiple Steps Fosmidomycin Fosmidomycin DXR DXR Fosmidomycin->DXR DXRIN2 This compound DXRIN2->DXR

Caption: The MEP pathway, a target for this compound and fosmidomycin.

Experimental_Workflow cluster_InVitro In Vitro Anti-plasmodial Assay cluster_Enzyme Enzyme Inhibition Assay A Culture P. falciparum C Incubate parasites with drugs (72h) A->C B Prepare drug dilutions (this compound & Fosmidomycin) B->C D Add SYBR Green I C->D E Measure fluorescence D->E F Calculate IC50 E->F G Purify DXR enzyme I Incubate enzyme with drugs and NADPH G->I H Prepare drug dilutions H->I J Add DXP (substrate) I->J K Monitor NADPH oxidation (spectrophotometry) J->K L Calculate IC50 K->L

Caption: General workflow for in vitro efficacy testing.

Experimental Protocols

In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of the compounds against P. falciparum blood stages.

a. Parasite Culture:

  • P. falciparum strains (e.g., 3D7) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.

  • Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Parasite synchronicity is achieved by methods such as sorbitol treatment.

b. Assay Procedure:

  • Prepare serial dilutions of this compound and fosmidomycin in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasites at a final parasitemia of 0.5-1% and a hematocrit of 2% to each well.

  • Include drug-free wells as negative controls and uninfected erythrocytes as a background control.

  • Incubate the plates for 72 hours under the standard culture conditions.

  • After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression model.

DXR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the direct inhibition of the DXR enzyme by the compounds.

a. Enzyme and Reagents:

  • Recombinant DXR enzyme from P. falciparum is expressed and purified.

  • Assay buffer: 100 mM Tris-HCl (pH 7.8), 2 mM MgCl2.

  • Substrate: 1-deoxy-D-xylulose 5-phosphate (DXP).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).

b. Assay Procedure:

  • Prepare serial dilutions of this compound and fosmidomycin in the assay buffer.

  • In a 96-well plate, add the assay buffer, DXR enzyme, NADPH, and the test compound or vehicle control.

  • Incubate the mixture at 37°C for 10 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding DXP to each well.

  • Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

  • Determine the IC50 values by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.

Conclusion

The available data strongly suggests that advanced fosmidomycin analogues, represented here as this compound, hold significant promise as potent anti-malarial candidates. Their enhanced inhibition of the DXR enzyme translates to superior in vitro activity against P. falciparum compared to fosmidomycin. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising class of DXR inhibitors.

Validating DXR-IN-2 as a Potent and Specific Inhibitor of DXR

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route for isoprenoid biosynthesis in most bacteria, parasites, and plants, but is absent in humans. This makes the enzymes of the MEP pathway attractive targets for the development of novel anti-infective agents.[1][2][3][4] One of the most promising of these targets is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the second enzyme in the pathway.[3][5][4] This guide provides a comparative analysis of a novel DXR inhibitor, DXR-IN-2, against the well-characterized inhibitor, Fosmidomycin, to validate its specificity and performance.

The MEP Pathway and the Role of DXR

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). DXR then catalyzes the NADPH-dependent reduction and isomerization of DXP to MEP.[4][6] This is a critical step, and its inhibition leads to the depletion of essential isoprenoid precursors, ultimately causing cell death.[4]

MEP_Pathway cluster_DXR DXR Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) GAP Glyceraldehyde 3-phosphate MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP NADPH -> NADP+ Isoprenoids Isoprenoids MEP->Isoprenoids DXP_to_MEP DXP -> MEP DXR_Inhibitor This compound DXR_Inhibitor->DXP_to_MEP DXR_Assay_Workflow Start Start: Prepare Assay Components Components Recombinant DXR Enzyme This compound / Fosmidomycin NADPH Assay Buffer Start->Components Preincubation Pre-incubate DXR with Inhibitor (10 min, 30°C) Components->Preincubation Initiation Initiate Reaction with DXP Preincubation->Initiation Monitoring Monitor NADPH Oxidation at 340 nm Initiation->Monitoring Analysis Calculate Initial Velocities and IC50 Monitoring->Analysis End End: Determine Inhibitory Potency Analysis->End Inhibitor_Comparison cluster_DXRIN2 This compound cluster_Fosmidomycin Fosmidomycin DXR_Inhibitors DXR Inhibitors DXRIN2_label DXRIN2_label Fosmidomycin_label Fosmidomycin_label label_D2 This compound DXR_Inhibitors->label_D2 label_F Fosmidomycin DXR_Inhibitors->label_F Potency_D2 High Potency (Low nM IC50) Spectrum_D2 Broad Spectrum Activity (Gram+ and Gram-) Potency_D2->Spectrum_D2 Permeability_D2 Enhanced Cell Permeability Spectrum_D2->Permeability_D2 Potency_F Moderate Potency (High nM IC50) Spectrum_F Limited Spectrum (Mainly Gram-) Potency_F->Spectrum_F Permeability_F Poor Cell Permeability Spectrum_F->Permeability_F label_D2->Potency_D2 label_F->Potency_F

References

DXR-IN-2: A Potent Antimalarial Agent Targeting the MEP Pathway, in Comparison to Other DXR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of DXR-IN-2 and other known inhibitors of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway, reveals its potent antimalarial activity and highlights the ongoing efforts to develop novel therapeutics against infectious diseases. this compound, a member of the "MEPicides" class of α,β-unsaturated fosmidomycin N-acyl analogs, demonstrates significant promise with low nanomolar efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The MEP pathway is essential for the biosynthesis of isoprenoids in most bacteria, apicomplexan parasites (including Plasmodium), and plants, but is absent in humans, making its enzymes attractive targets for antimicrobial drug development.[1][2] DXR catalyzes the second committed step in this pathway, the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP). Inhibition of DXR leads to the depletion of essential isoprenoid precursors, ultimately causing cell death.

Quantitative Comparison of DXR Inhibitors

The inhibitory activity of this compound and other selected DXR inhibitors against both the DXR enzyme and the P. falciparum parasite are summarized in the tables below. These data, compiled from various studies, provide a quantitative basis for comparing their efficacy.

Table 1: In Vitro Inhibition of Plasmodium falciparum DXR

InhibitorClassIC50 (nM)Reference
This compound (Analog 18a)MEPicide (α,β-unsaturated fosmidomycin analog)13[3]
FosmidomycinPhosphonate~130[4]
FR900098PhosphonatePotent inhibitor (specific IC50 varies by study)[5]
Lipophilic Phosphonate (Compound 4)Lipophilic PhosphonateSimilar to Fosmidomycin
Non-hydroxamate Inhibitor (Compound 22b)Non-hydroxamate290[6]

Table 2: In Vitro Inhibition of Plasmodium falciparum Growth

InhibitorClassIC50 (nM)Reference
This compound (Analog 18a)MEPicide (α,β-unsaturated fosmidomycin analog)13[3]
FosmidomycinPhosphonate~1100
FR900098PhosphonatePotent inhibitor (specific IC50 varies by study)[5]
Lipophilic Phosphonate (Compound 3)Lipophilic Phosphonate90
Non-hydroxamate InhibitorNon-hydroxamateVaries[6]

Signaling Pathway and Experimental Workflow

The MEP pathway and a general workflow for screening DXR inhibitors are depicted below.

MEP_Pathway MEP Pathway for Isoprenoid Biosynthesis Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde-3-Phosphate GAP->DXS DXP 1-Deoxy-D-xylulose-5-phosphate (DXP) DXS->DXP DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol-4-phosphate (MEP) DXR->MEP IspD IspD MEP->IspD CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol IspD->CDP_ME IspE IspE CDP_ME->IspE CDP_MEP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol IspE->CDP_MEP IspF IspF CDP_MEP->IspF MEcPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate IspF->MEcPP IspG IspG MEcPP->IspG HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-diphosphate IspG->HMBPP IspH IspH HMBPP->IspH IPP_DMAPP Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) IspH->IPP_DMAPP Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids DXR_Inhibitor DXR Inhibitors (e.g., this compound) DXR_Inhibitor->DXR

Caption: The MEP pathway, a target for antimicrobial drug discovery.

DXR_Inhibitor_Screening_Workflow General Workflow for DXR Inhibitor Screening cluster_0 In Vitro Screening cluster_1 In Vivo / Cellular Screening Compound_Library Compound Library HTS High-Throughput Screening (DXR Enzyme Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Lead_Identification Lead Identification IC50_Determination->Lead_Identification Cell_Based_Assay Cell-Based Assay (P. falciparum Growth) Lead_Identification->Cell_Based_Assay Toxicity_Assay Cytotoxicity Assay (e.g., HepG2 cells) Cell_Based_Assay->Toxicity_Assay Lead_Optimization Lead Optimization Toxicity_Assay->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) Lead_Optimization->In_Vivo_Efficacy

References

Comparative Cross-Reactivity Analysis of DXR-IN-2 and Alternative Polo-like Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the cross-reactivity profile of the Polo-like Kinase 1 (PLK1) inhibitor, DXR-IN-2 (Volasertib), against alternative PLK1 inhibitors, Compound A (BI 2536) and Compound B (Rigosertib). This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of tool compounds for preclinical research.

Introduction to PLK1 Inhibition

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis. This has made PLK1 an attractive target for the development of novel anticancer therapeutics. This compound (Volasertib), Compound A (BI 2536), and Compound B (Rigosertib) are all inhibitors of PLK1, but they exhibit different mechanisms of action and selectivity profiles. This compound and Compound A are ATP-competitive inhibitors, while Compound B is a non-ATP-competitive inhibitor that also targets other signaling pathways.[2][3]

Comparative Selectivity Profile

The following table summarizes the inhibitory activity of this compound, Compound A, and Compound B against PLK family members and a selection of common off-target kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), with lower values indicating higher potency.

Target KinaseThis compound (Volasertib) IC50 (nM)Compound A (BI 2536) IC50 (nM)Compound B (Rigosertib) IC50 (nM)
PLK1 0.87 [4][5]0.83 [6]9 [2][7]
PLK25[4][5][8]3.5[6]18-260 (range)[2][7]
PLK356[4][5][8]9.0[6]No activity reported[7]
PDGFR>10,000[4][8]Not reported18-260 (range)[2][7]
Flt1>10,000[4][8]Not reported18-260 (range)[2][7]
BCR-ABL>10,000[4][8]Not reported18-260 (range)[2][7]
Src>10,000[4][8]Not reported18-260 (range)[2][7]
CDK1>10,000[4][8]Not reported18-260 (range)[2][7]
BRD4 (non-kinase off-target)Not reported25 (IC50 for BRD4-BD1)[6]Not reported

Note: this compound (Volasertib) and Compound A (BI 2536) are highly potent and selective for the PLK family over other kinases. Compound B (Rigosertib) exhibits a broader inhibitory profile.

Experimental Methodologies and Visualizations

To provide a comprehensive understanding of the cross-reactivity data, this section details a common experimental protocol for kinase inhibitor profiling and illustrates the relevant biological and experimental workflows.

Experimental Protocol: KINOMEscan™ Profiling

A widely used method for determining kinase inhibitor selectivity is the KINOMEscan™ competition binding assay. This method quantitatively measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

Materials:

  • Test compounds (this compound, Compound A, Compound B) dissolved in DMSO.

  • KINOMEscan™ assay plates containing DNA-tagged kinases and an immobilized ligand.

  • Assay buffer.

  • Quantitative PCR (qPCR) reagents.

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and then serially diluted to the desired concentrations.

  • Competition Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in the assay wells. The mixture is incubated to allow for binding competition to reach equilibrium.

  • Washing: Unbound components are washed away, leaving only the kinase-ligand complexes that have bound to the solid support.

  • Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower value indicates stronger binding of the test compound. For potent inhibitors, dose-response curves are generated to determine the dissociation constant (Kd) or IC50 value.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.

G cluster_0 Inhibitor Profiling Workflow Compound Synthesis\nand Preparation Compound Synthesis and Preparation Primary Target Assay Primary Target Assay Compound Synthesis\nand Preparation->Primary Target Assay Test Compound Kinome-wide\nProfiling Kinome-wide Profiling Primary Target Assay->Kinome-wide\nProfiling Active Compound Hit Validation\n(IC50 Determination) Hit Validation (IC50 Determination) Kinome-wide\nProfiling->Hit Validation\n(IC50 Determination) Identified Off-Targets Cellular Assays Cellular Assays Hit Validation\n(IC50 Determination)->Cellular Assays Confirmed Off-Targets In Vivo Studies In Vivo Studies Cellular Assays->In Vivo Studies Validated Cellular Activity

Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.

PLK1 Signaling Pathway

The diagram below provides a simplified overview of the PLK1 signaling pathway and its central role in mitosis.

G cluster_0 PLK1 Signaling in Mitosis Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Upstream Kinases Upstream Kinases Receptor Tyrosine Kinases->Upstream Kinases PLK1 PLK1 Upstream Kinases->PLK1 Cdc25 Cdc25 PLK1->Cdc25 Activates Cyclin B/CDK1 Cyclin B/CDK1 Cdc25->Cyclin B/CDK1 Activates Cyclin B/CDK1->PLK1 Feedback Loop Mitotic Entry Mitotic Entry Cyclin B/CDK1->Mitotic Entry

Caption: Simplified PLK1 signaling pathway leading to mitotic entry.

Conclusion

This comparative guide highlights the distinct cross-reactivity profiles of this compound (Volasertib), Compound A (BI 2536), and Compound B (Rigosertib).

  • This compound (Volasertib) and Compound A (BI 2536) are both highly potent and selective ATP-competitive inhibitors of the PLK family. This compound demonstrates a slightly improved selectivity for PLK1 over PLK3 compared to Compound A.[4][8]

  • Compound B (Rigosertib) is a non-ATP-competitive inhibitor of PLK1 with a broader kinase inhibition profile, also affecting other kinases such as those in the PI3K/Akt pathway.[2][9] This polypharmacology may be advantageous in certain therapeutic contexts but requires careful consideration of potential off-target effects in preclinical studies.

  • Notably, Compound A (BI 2536) has been identified as a potent inhibitor of the BET family of bromodomains, a non-kinase off-target that should be considered when interpreting experimental results.[6]

The choice of inhibitor should be guided by the specific research question. For studies requiring highly selective inhibition of PLK1, this compound (Volasertib) represents a superior tool compound over Compound A (BI 2536) due to its improved selectivity and pharmacokinetic properties.[8] For investigating the effects of simultaneous inhibition of multiple signaling pathways, Compound B (Rigosertib) may be a suitable choice, though its off-target effects must be carefully controlled for. This guide provides the foundational data and protocols to assist researchers in making these critical decisions.

References

Comparative Guide to the On-Target Effects of DXR Inhibitors: A Framework for Evaluating DXR-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the on-target effects of various inhibitors of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate (or methylerythritol phosphate, MEP) pathway for isoprenoid biosynthesis. While specific data for a compound designated "DXR-IN-2" is not available in the current scientific literature, this document serves as a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of any novel DXR inhibitor, such as this compound, against established alternatives. The MEP pathway is essential for many pathogenic bacteria and parasites, including those responsible for tuberculosis and malaria, but is absent in humans, making DXR an attractive target for antimicrobial drug development.[1][2][3][4][5]

The MEP Pathway and DXR as a Therapeutic Target

The MEP pathway is responsible for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids.[6] DXR catalyzes the second committed step in this pathway, the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[7][8][9][10] Inhibition of DXR blocks the entire MEP pathway, leading to cell death in organisms that rely on it.[11][12]

MEP_Pathway Pyruvate Pyruvate + G3P DXP 1-deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (Target of Inhibition) CDP_ME CDP-ME MEP->CDP_ME MCT CDP_MEP CDP-MEP CDP_ME->CDP_MEP CMK ME_cPP ME-cPP CDP_MEP->ME_cPP MDS HMBPP HMBPP ME_cPP->HMBPP HDS IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP HDR Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids DXS DXS DXR DXR MCT MCT CMK CMK MDS MDS HDS HDS HDR HDR

Diagram of the MEP Pathway highlighting DXR as the target for inhibition.

Comparison of DXR Inhibitor Classes

DXR inhibitors can be broadly categorized into three main classes: hydroxamate-containing natural products and their analogs, lipophilic phosphonates, and non-hydroxamate inhibitors. Each class exhibits distinct characteristics in terms of potency and physicochemical properties.

Hydroxamate Inhibitors: Fosmidomycin and FR900098

Fosmidomycin and its N-acetyl derivative FR900098 are natural products that are potent inhibitors of DXR.[13][14] They act as substrate analogs of DXP and chelate the divalent metal ion (Mg²⁺ or Mn²⁺) in the active site of DXR through their hydroxamate group.[1][15]

  • Fosmidomycin : A well-characterized DXR inhibitor, it has been in clinical trials for the treatment of malaria.[14] However, its high polarity limits its cell permeability, particularly in certain bacteria like Mycobacterium tuberculosis.[13]

  • FR900098 : Generally shows more potent activity against P. falciparum DXR and whole cells compared to fosmidomycin.[13][16]

Lipophilic Phosphonates

To address the poor cellular penetration of polar inhibitors like fosmidomycin, lipophilic phosphonates have been developed. These compounds aim to improve passive diffusion across cell membranes. Structure-activity relationship (SAR) studies have shown that various lipophilic substitutions can enhance inhibitory activity against DXR.[17][18][19] For example, 5-phenylpyridin-2-ylmethylphosphonic acid was found to have a Kᵢ of 420 nM against E. coli DXR.[17][19]

Non-hydroxamate Inhibitors

A significant effort in DXR inhibitor development is focused on replacing the hydroxamate group to overcome issues of metabolic instability and potential toxicity associated with this moiety.[1][2] Various alternative metal-binding groups are being explored. Recent studies have identified novel non-hydroxamate inhibitors with IC₅₀ values in the micromolar to sub-micromolar range against E. coli DXR.[3]

Quantitative Comparison of On-Target Effects

The following table summarizes the inhibitory activities of representative compounds from each class against DXR from different organisms.

Inhibitor ClassCompoundOrganismAssay TypeValueCitation
Hydroxamate FosmidomycinP. falciparumIC₅₀34 nM[14]
FosmidomycinE. coliIC₅₀30 nM[20]
FR900098P. falciparumIC₅₀18 nM[16]
FR900098F. tularensisIC₅₀230 nM[13]
Lipophilic Phosphonate 5-phenylpyridin-2-ylmethylphosphonic acidE. coliKᵢ420 nM[17][19]
Compound 6l (FR900098 analog)P. falciparumIC₅₀low nM range[11][12]
Non-hydroxamate Various fragmentsE. coliIC₅₀0.29 to 106 µM[3]

Experimental Protocols

DXR Enzyme Inhibition Assay

The on-target effect of DXR inhibitors is typically quantified using an in vitro enzyme inhibition assay. A common method is a spectrophotometric assay that monitors the oxidation of NADPH, a cofactor required for the DXR-catalyzed reaction.

Principle: The activity of DXR is measured by the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. The assay is performed in the presence and absence of the inhibitor to determine its effect on enzyme activity.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., 100 mM Tris-HCl), a divalent cation (e.g., 25 mM MgCl₂), and a specific concentration of the DXR enzyme.

  • Inhibitor Addition: The test compound (e.g., this compound) at various concentrations is added to the reaction mixture and pre-incubated with the enzyme.

  • Initiation of Reaction: The reaction is initiated by adding the substrate, 1-deoxy-D-xylulose 5-phosphate (DXP), and the cofactor, NADPH.

  • Data Acquisition: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the reaction. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated by fitting the data to a dose-response curve.[11][12][21]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reaction Buffer (Tris-HCl, MgCl₂) E Mix Buffer, DXR Enzyme, and Inhibitor in a 96-well plate A->E B Prepare DXR Enzyme Solution B->E C Prepare Inhibitor Stock Solutions (e.g., this compound) C->E D Prepare Substrate (DXP) and Cofactor (NADPH) Solutions G Initiate reaction by adding DXP and NADPH D->G F Pre-incubate E->F F->G H Monitor Absorbance at 340 nm over time (Spectrophotometer) G->H I Calculate Initial Reaction Velocities H->I J Determine Percent Inhibition for each Inhibitor Concentration I->J K Plot Dose-Response Curve and Calculate IC₅₀ Value J->K

References

A Comparative Guide to the In Vivo Efficacy of DXR Inhibitors and Proguanil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) inhibitors and the dihydrofolate reductase (DHFR) inhibitor, proguanil, as antimalarial agents. Due to the lack of publicly available data for a specific compound designated "DXR-IN-2," this guide will utilize fosmidomycin , a well-characterized DXR inhibitor, as a representative for this class of antimalarials.

Executive Summary

Both DXR inhibitors and proguanil target essential metabolic pathways in the malaria parasite, Plasmodium falciparum, that are absent or significantly different in humans, making them attractive targets for drug development. Proguanil, a component of the combination therapy Malarone, is a widely used antimalarial prophylactic and treatment. DXR inhibitors, such as fosmidomycin, represent a promising class of antimalarials with a distinct mechanism of action, offering a potential tool against drug-resistant parasite strains. This guide presents available in vivo efficacy data, details the experimental protocols used to generate this data, and illustrates the respective signaling pathways.

Data Presentation: In Vivo Efficacy

The following table summarizes the in vivo efficacy of fosmidomycin and proguanil from studies utilizing the murine malaria model (Plasmodium berghei). It is critical to note that the data presented is compiled from different studies and not from a head-to-head comparison. Therefore, direct comparison of the potency values should be interpreted with caution due to potential variations in experimental conditions, including mouse strain, parasite strain, and specific protocol nuances.

CompoundClassAnimal ModelParasite StrainEfficacy MetricDosageEfficacyCitation
Fosmidomycin DXR InhibitorMousePlasmodium bergheiParasite Suppression50 mg/kg/day (i.p.) for 5 days85-93% suppression on day 4[1]
Proguanil DHFR InhibitorMouseChloroquine-resistant Plasmodium berghei (ANKA)Not specifiedNot specifiedEffective in combination with dapsone[2]

Experimental Protocols

The in vivo efficacy data for antimalarial compounds is predominantly generated using the 4-Day Suppressive Test (Peter's Test) . This standard assay evaluates the ability of a compound to suppress parasitemia in a murine model.

The 4-Day Suppressive Test

Objective: To assess the schizonticidal activity of a test compound against an established Plasmodium berghei infection in mice.

Methodology:

  • Animal Model: Typically, Swiss albino or BALB/c mice are used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally (i.p.) with red blood cells parasitized with Plasmodium berghei.

  • Drug Administration:

    • The test compound is administered to groups of infected mice, usually starting a few hours after infection (Day 0) and continuing for four consecutive days (Days 0, 1, 2, and 3).

    • Administration is typically via the oral (p.o.) or intraperitoneal (i.p.) route.

    • A vehicle control group (receiving only the drug solvent) and a positive control group (receiving a standard antimalarial like chloroquine) are included.

  • Monitoring Parasitemia:

    • On Day 4, thin blood smears are prepared from the tail blood of each mouse.

    • The smears are stained with Giemsa stain.

    • The percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.

  • Data Analysis:

    • The average parasitemia in the control groups is compared to the treated groups.

    • The percentage of parasite suppression is calculated for each dose of the test compound.

    • From a dose-response curve, the 50% and 90% effective doses (ED50 and ED90), the doses that suppress parasitemia by 50% and 90% respectively, can be determined.[3]

Signaling Pathways and Mechanisms of Action

DXR Inhibitors: Targeting the MEP Pathway

DXR inhibitors, such as fosmidomycin, target the non-mevalonate pathway, also known as the methylerythritol 4-phosphate (MEP) pathway, for isoprenoid biosynthesis. This pathway is essential for the parasite but absent in humans, who utilize the mevalonate pathway. Isoprenoids are crucial for various cellular functions, including protein prenylation and the synthesis of ubiquinone.

DXR_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS G3P Glyceraldehyde-3-phosphate G3P->DXS DXP 1-Deoxy-D-xylulose-5-phosphate (DXP) DXS->DXP DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol-4-phosphate (MEP) DXR->MEP Downstream Downstream enzymes MEP->Downstream Isoprenoids Isoprenoids (Essential for parasite survival) Downstream->Isoprenoids Fosmidomycin Fosmidomycin (DXR Inhibitor) Fosmidomycin->DXR Inhibition

Caption: Mechanism of action of DXR inhibitors like fosmidomycin.

Proguanil: Targeting Folate Biosynthesis

Proguanil is a prodrug that is metabolized in the host to its active form, cycloguanil.[4] Cycloguanil inhibits the parasitic enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, cycloguanil disrupts DNA replication and repair, ultimately leading to parasite death.

Proguanil_Pathway Proguanil Proguanil (Prodrug) Liver Host Liver (CYP450 enzymes) Proguanil->Liver Cycloguanil Cycloguanil (Active Metabolite) Liver->Cycloguanil DHFR Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibition DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Biosynthesis Nucleic Acid & Amino Acid Biosynthesis THF->Biosynthesis ParasiteDeath Parasite Death Biosynthesis->ParasiteDeath

Caption: Mechanism of action of proguanil.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of antimalarial drug candidates.

Experimental_Workflow cluster_Infection Infection Phase cluster_Treatment Treatment Phase cluster_Monitoring Monitoring & Analysis Inoculation Inoculation of mice with P. berghei DrugAdmin Drug Administration (4-Day Suppressive Test) Inoculation->DrugAdmin BloodSmear Blood Smear Preparation (Day 4) DrugAdmin->BloodSmear Microscopy Microscopic Examination (% Parasitemia) BloodSmear->Microscopy DataAnalysis Data Analysis (% Suppression, ED50, ED90) Microscopy->DataAnalysis

Caption: A typical workflow for in vivo antimalarial efficacy testing.

References

DXR-IN-2 vs. FR900098: A Head-to-Head Comparison of DXR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent inhibitors of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR): DXR-IN-2 and FR900098. This analysis is supported by experimental data to inform research and development decisions in antimicrobial and antimalarial drug discovery.

Both this compound and FR900098 are potent inhibitors of DXR, a key enzyme in the non-mevalonate or methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[1][2][3] This pathway is essential for the survival of many pathogenic bacteria and parasites, including the malaria parasite Plasmodium falciparum, but is absent in humans, making it an attractive target for antimicrobial drug development.[1][2]

At a Glance: Performance Comparison

MetricThis compoundFR900098
Target 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)
Mechanism of Action Inhibition of the MEP pathwayInhibition of the MEP pathway
IC50 (P. falciparum DXR) 0.1062 µM~18 nM (0.018 µM)
IC50 (P. falciparum parasite) 0.369 µMNot explicitly stated, but noted to have potent in vitro antimalarial activity
Ki (P. falciparum DXR) Not explicitly stated0.009 µM (competitive with DXP)

In-Depth Analysis

This compound: A Novel α,β-unsaturated Fosmidomycin Analog

This compound is a recently developed inhibitor of DXR, identified as an α,β-unsaturated N-acyl analog of fosmidomycin. It demonstrates potent inhibitory activity against the DXR enzyme from Plasmodium falciparum with an IC50 of 0.1062 µM.[3] Furthermore, it exhibits efficacy against the parasite itself, with an IC50 of 0.369 µM against P. falciparum.[3] The development of this compound is part of a broader effort to create "MEPicides," novel compounds targeting the MEP pathway to combat drug-resistant malaria and tuberculosis.

FR900098: A Well-Established DXR Inhibitor

FR900098 is a natural product isolated from Streptomyces rubellomurinus and is a close structural analog of fosmidomycin.[1][4] It is a potent inhibitor of DXR, with studies showing a Ki value of 0.009 µM against P. falciparum DXR, where it acts as a competitive inhibitor with respect to the substrate 1-deoxy-D-xylulose-5-phosphate (DXP).[5] Its IC50 against P. falciparum DXR has been reported to be approximately 18 nM.[1] FR900098 has demonstrated significant antimalarial activity in both in vitro and in vivo models.[1]

Signaling Pathway and Experimental Workflow

The target for both this compound and FR900098 is the DXR enzyme within the MEP pathway. The inhibition of this enzyme disrupts the synthesis of essential isoprenoid precursors, leading to parasite death.

MEP_Pathway cluster_pathway MEP Pathway cluster_inhibitors Inhibitors Pyruvate_GAP Pyruvate + GAP DXP 1-Deoxy-D-xylulose-5-phosphate (DXP) Pyruvate_GAP->DXP DXS MEP 2-C-Methyl-D-erythritol-4-phosphate (MEP) DXP->MEP DXR Isoprenoids Isoprenoid Biosynthesis MEP->Isoprenoids Downstream Enzymes DXRIN2 This compound DXR DXR DXRIN2->DXR FR900098 FR900098 FR900098->DXR

Caption: Inhibition of the MEP pathway by this compound and FR900098.

The general experimental workflow to determine the inhibitory activity of these compounds involves enzymatic assays and whole-cell growth inhibition assays.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow start Compound Synthesis/ Isolation enzyme_assay DXR Enzymatic Assay start->enzyme_assay cell_assay P. falciparum Growth Inhibition Assay start->cell_assay ic50_enzyme Determine IC50 (Enzyme) enzyme_assay->ic50_enzyme ic50_cell Determine IC50 (Parasite) cell_assay->ic50_cell data_analysis Data Analysis and Comparison ic50_enzyme->data_analysis ic50_cell->data_analysis

Caption: General experimental workflow for evaluating DXR inhibitors.

Experimental Protocols

DXR Enzymatic Inhibition Assay (General Protocol)

This protocol is a generalized representation based on common methodologies for assessing DXR inhibition.

  • Enzyme and Substrate Preparation: Recombinant DXR from P. falciparum is purified. The substrate, 1-deoxy-D-xylulose-5-phosphate (DXP), and the cofactor, NADPH, are prepared in a suitable buffer (e.g., Tris-HCl with MgCl2).

  • Inhibitor Preparation: this compound and FR900098 are serially diluted to a range of concentrations.

  • Assay Reaction: The reaction is initiated by mixing the DXR enzyme, NADPH, and the inhibitor in a 96-well plate. The reaction is started by the addition of DXP.

  • Data Acquisition: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Plasmodium falciparum Growth Inhibition Assay (General Protocol)

This protocol is a generalized representation for assessing the antimalarial activity of the compounds.

  • Parasite Culture: A chloroquine-sensitive or resistant strain of P. falciparum is cultured in human erythrocytes in a complete medium.

  • Compound Preparation: this compound and FR900098 are serially diluted and added to the parasite cultures in a 96-well plate.

  • Incubation: The plates are incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) or by microscopy to determine parasitemia.

  • Data Analysis: The fluorescence intensity or parasitemia is plotted against the compound concentrations. The IC50 value, the concentration of the compound required to inhibit parasite growth by 50%, is calculated by fitting the data to a dose-response curve.

Conclusion

Both this compound and FR900098 are highly effective inhibitors of P. falciparum DXR. Based on the available data, FR900098 exhibits a lower IC50 and Ki value against the isolated enzyme, suggesting higher potency at the molecular level. However, this compound also demonstrates potent, sub-micromolar activity against both the enzyme and the whole parasite, indicating good cell permeability and on-target activity.

The development of novel analogs like this compound is crucial for overcoming potential resistance and improving the pharmacokinetic properties of DXR inhibitors. Further head-to-head studies, including in vivo efficacy and toxicity profiling, are necessary to fully elucidate the therapeutic potential of this compound relative to the more established inhibitor, FR900098. Researchers in the field of antimalarial drug discovery should consider both compounds as valuable tools and potential leads for further development.

References

Validating the Therapeutic Potential of Novel DXR Inhibitors: A Comparative Preclinical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for the preclinical validation of novel inhibitors targeting 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis.[1] Given the absence of public domain information on a specific compound designated "DXR-IN-2," this document serves as a template. It outlines the essential comparisons and experimental data required to evaluate a new chemical entity (NCE) against established benchmarks. For illustrative purposes, we will use hypothetical data for a fictional inhibitor, "this compound," and compare it with Fosmidomycin, a known DXR inhibitor.[1]

Mechanism of Action and Therapeutic Rationale

The DXR enzyme catalyzes the conversion of 1-deoxy-D-xylulose-5-phosphate (DOXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP).[1] This pathway is essential in many pathogens, including bacteria and parasites like Plasmodium falciparum, but is absent in humans, making DXR an attractive target for antimicrobial drug development.[1][2] Novel inhibitors like this compound are designed to block this pathway, leading to pathogen death.

Below is a diagram illustrating the DXR-catalyzed step in the MEP pathway and the point of inhibition.

MEP_Pathway cluster_pathway MEP Pathway cluster_inhibition Inhibition G3P Glyceraldehyde 3-phosphate DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DOXP 1-deoxy-D-xylulose-5-phosphate (DOXP) DXS->DOXP DXR DXR DOXP->DXR NADPH MEP 2-C-methyl-D-erythritol-4-phosphate (MEP) DXR->MEP Isoprenoids Isoprenoid Biosynthesis MEP->Isoprenoids DXR_IN_2 This compound DXR_IN_2->DXR

Caption: DXR inhibition within the MEP pathway.

Comparative In Vitro Efficacy

The initial validation of a novel DXR inhibitor involves determining its potency against the target enzyme and its activity in relevant cell-based assays.

Table 1: In Vitro Performance of DXR Inhibitors

ParameterThis compound (Hypothetical)Fosmidomycin (Reference)Experiment Protocol
Enzymatic Inhibition
DXR IC₅₀ (nM)1530Recombinant DXR enzyme activity measured by NADPH depletion.
Antimicrobial Activity
E. coli MIC (µg/mL)0.51Broth microdilution assay.
P. falciparum IC₅₀ (nM)2550SYBR Green I-based parasite proliferation assay.
Cellular Toxicity
HepG2 CC₅₀ (µM)>100>100MTT assay after 72h incubation.
Selectivity Index>4000>2000Calculated as (HepG2 CC₅₀) / (P. falciparum IC₅₀).

Preclinical Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new compound is crucial for its development. Preclinical pharmacokinetic studies are typically conducted in two species (one rodent, one non-rodent).[3]

Table 2: Pharmacokinetic Profile in Mice (Hypothetical Data)

ParameterThis compound (10 mg/kg, IV)This compound (50 mg/kg, PO)Experimental Protocol
Cₘₐₓ (ng/mL) 2500800Serial blood sampling and LC-MS/MS analysis.
Tₘₐₓ (h) 0.11.5
AUC₀-t (ng·h/mL) 45006000
t₁/₂ (h) 2.54.0
Bioavailability (%) N/A53Calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral).

In Vivo Efficacy in Preclinical Models

The therapeutic potential of this compound must be validated in relevant animal models of disease. For a DXR inhibitor, this would typically involve models of bacterial or parasitic infection.

Table 3: In Vivo Efficacy in a P. falciparum Mouse Model (Hypothetical Data)

Treatment Group (n=8)Dose & RegimenParasitemia Reduction (%)Survival (%)Experimental Protocol
Vehicle ControlSaline, PO, BID x 4 days00SCID mice infected with P. falciparum. Treatment initiated at 2% parasitemia.
Fosmidomycin100 mg/kg, PO, BID x 4 days8575
This compound50 mg/kg, PO, BID x 4 days95100

Experimental Protocols

Detailed methodologies are essential for the reproducibility of preclinical studies.[4]

DXR Enzymatic Assay

A continuous spectrophotometric assay is used to measure DXR activity by monitoring the decrease in absorbance at 340 nm resulting from NADPH oxidation. The reaction mixture contains recombinant DXR, DOXP, and NADPH in a suitable buffer. Inhibitors are pre-incubated with the enzyme before initiating the reaction with DOXP. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

P. falciparum Proliferation Assay

The antiplasmodial activity is assessed using the SYBR Green I fluorescence-based assay. Asynchronous cultures of P. falciparum are incubated with serial dilutions of the test compounds for 72 hours. Parasite proliferation is quantified by measuring the fluorescence of SYBR Green I, which intercalates with parasite DNA.

Murine Model of Malaria

Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes and subsequently infected with P. falciparum. Treatment is initiated when parasitemia reaches a predetermined level. Blood smears are taken daily to monitor parasitemia levels.

Below is a diagram outlining the general workflow for preclinical validation of a novel DXR inhibitor.

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_in_vivo In Vivo & Pre-IND Target Target Identification (DXR) Screening High-Throughput Screening Target->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead Lead Compound (this compound) Hit_to_Lead->Lead In_Vitro In Vitro Testing (Enzyme, Cell Assays) Lead->In_Vitro PK Pharmacokinetics (ADME) In_Vitro->PK Efficacy In Vivo Efficacy Models PK->Efficacy Tox Toxicology Studies Efficacy->Tox IND IND-Enabling Studies Tox->IND

Caption: Preclinical development workflow for DXR inhibitors.

Comparative Advantage and Rationale

This section should synthesize the data to build a case for the superiority or unique properties of the novel compound.

The logical relationship for advocating the progression of this compound is outlined below.

Logical_Rationale cluster_data Supporting Data cluster_conclusion Conclusion Potency Superior In Vitro Potency (Lower IC₅₀/MIC) Advantage This compound shows a superior preclinical profile compared to Fosmidomycin. Potency->Advantage PK_Profile Favorable PK Profile (Good Bioavailability) PK_Profile->Advantage Efficacy_In_Vivo Enhanced In Vivo Efficacy (Higher Survival) Efficacy_In_Vivo->Advantage Safety High Selectivity Index (Low Toxicity) Safety->Advantage Progression Warrants further development towards clinical trials. Advantage->Progression

Caption: Rationale for advancing this compound.

Based on the hypothetical data, this compound demonstrates superior in vitro potency against both the DXR enzyme and P. falciparum compared to Fosmidomycin. This enhanced potency translates to superior in vivo efficacy at a lower dose, achieving a higher survival rate in a preclinical malaria model. Furthermore, this compound exhibits a favorable pharmacokinetic profile with good oral bioavailability and maintains a high selectivity index, suggesting a wide therapeutic window. These compelling preclinical data strongly support the continued development of this compound as a potential new therapeutic agent.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling DXR-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed safety information for a compound explicitly named "DXR-IN-2" is publicly available. The following guidelines are based on established laboratory best practices for handling novel or uncharacterized chemical substances and should be supplemented by a thorough, substance-specific risk assessment conducted by qualified safety professionals before any handling, storage, or disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling novel chemical compounds where specific hazard data is unavailable. It is intended for researchers, scientists, and drug development professionals.

Given that "DXR" can refer to 1-deoxy-D-xylulose-5-phosphate reductoisomerase, an enzyme target for antimicrobial and antimalarial drugs, this compound is presumed to be a bioactive small molecule inhibitor.[1][2][3] In the absence of specific toxicity data, a highly conservative approach, similar to handling potent compounds like doxorubicin, is recommended.[4][5][6][7]

Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial.[8] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Certified chemical fume hood or powder containment enclosure.[4][8] - Full-face respirator with P100 (or equivalent) particulate filters. - Double chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][5][8] - Disposable lab coat or gown.[4] - Safety goggles (in addition to full-face respirator).[4]
Preparing Solutions - Certified chemical fume hood.[4] - Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] - Lab coat.[4] - Safety glasses with side shields or safety goggles.[4]
Conducting Reactions & General Laboratory Work - Certified chemical fume hood or other ventilated enclosure.[9] - Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9] - Lab coat.[9] - Safety glasses with side shields or safety goggles.[9]

Experimental Protocols: Safe Handling and Disposal

Risk Assessment and Planning:

  • Literature Review: Conduct a thorough search for any available information on this compound or structurally similar compounds to anticipate potential hazards.[9]

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood, to contain any potential contamination.[9][10]

  • Emergency Procedures: Ensure an emergency plan is in place, including the location of safety showers, eyewash stations, and first aid kits. All personnel must be familiar with these procedures.[9][11]

Step-by-Step Handling Procedures:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.[8] Lay down an absorbent, plastic-backed work surface.[4][5]

  • Weighing (Powder):

    • Perform all weighing operations within a certified chemical fume hood or a powder containment enclosure to minimize aerosol generation.[8]

    • Use disposable weighing boats and spatulas to prevent cross-contamination.[9]

    • Handle the compound with care to avoid generating dust.[9]

  • Solubilization:

    • Prepare all solutions within a chemical fume hood.[9]

    • Slowly add the solid compound to the solvent to prevent splashing.[9]

    • If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.[8]

  • Labeling and Storage:

    • Clearly label all containers with the compound name (this compound), concentration, solvent, and date.[9]

    • Store the compound in a clearly labeled, tightly sealed container in a designated, ventilated, and access-controlled storage area.[8][10]

Disposal Plan:

All waste generated from the handling of this compound must be treated as hazardous waste.[9]

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated, clearly labeled hazardous waste container.[8][9]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9][12][13]

  • Sharps: Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[9]

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all institutional, local, state, and federal regulations.[12][14]

Workflow for Handling Novel Chemical Compounds

G risk_assessment 1. Risk Assessment (Review available data) ppe_selection 2. Don Appropriate PPE risk_assessment->ppe_selection area_prep 3. Prepare Designated Work Area (Fume Hood) ppe_selection->area_prep weighing 4. Weighing (Solid) (In containment) area_prep->weighing solubilization 5. Solubilization (In fume hood) weighing->solubilization experiment 6. Perform Experiment solubilization->experiment decontamination 7. Decontaminate Surfaces & Equipment experiment->decontamination waste_disposal 8. Segregate & Dispose of Waste (As hazardous) decontamination->waste_disposal ppe_removal 9. Doff PPE waste_disposal->ppe_removal hand_wash 10. Wash Hands Thoroughly ppe_removal->hand_wash

Caption: General workflow for handling novel chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.